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  • Product: 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione
  • CAS: 1092291-23-0

Core Science & Biosynthesis

Foundational

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione chemical structure and physical properties

An In-Depth Technical Guide to 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione: Structural Mechanics and Applications in Selective Acylation and Reduction As a Senior Application Scientist in synthetic methodology, I f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione: Structural Mechanics and Applications in Selective Acylation and Reduction

As a Senior Application Scientist in synthetic methodology, I frequently encounter the limitations of traditional acylating agents. Acid chlorides are often too reactive, leading to uncontrolled side reactions and bis-acylation, while standard esters are too sluggish for sterically hindered substrates. The N-acylthiazolidine-2-thione motif strikes an elegant kinetic balance.

This whitepaper explores the structural properties, mechanistic causality, and field-proven experimental workflows for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione , a highly selective "super-active" amide equivalent used in advanced drug development and complex organic synthesis.

Structural and Physical Profiling

The compound, officially designated as (3,5-Dimethylphenyl)(2-thioxothiazolidin-3-yl)methanone, serves as a sterically tuned acyl donor. The presence of the 3,5-dimethyl substitution on the benzoyl ring provides a unique steric pocket that enhances regioselectivity during nucleophilic attack, while the thiazolidine-2-thione ring acts as a highly stable, delocalized leaving group[1].

Table 1: Quantitative Physical and Chemical Properties

PropertyValue / Description
CAS Registry Number 1092291-23-0[1]
IUPAC Name (3,5-Dimethylphenyl)(2-thioxothiazolidin-3-yl)methanone[1]
Molecular Formula C₁₂H₁₃NOS₂
Molecular Weight 251.37 g/mol
Appearance Yellow crystalline solid (characteristic of the C=S chromophore)
Solubility Soluble in DCM, THF, Toluene; Insoluble in water
Reactivity Profile Stable to ambient air/moisture; highly reactive toward primary/secondary amines and hydrides

Mechanistic Causality: Why N-Acylthiazolidine-2-thiones?

To understand why this reagent outperforms standard N-hydroxysuccinimide (NHS) esters or Weinreb amides in specific contexts, we must examine its electronic distribution.

In a standard amide, the nitrogen lone pair delocalizes into the carbonyl carbon, severely reducing its electrophilicity. However, in an N-acylthiazolidine-2-thione, the exocyclic sulfur atom of the thione group is highly thiophilic. The nitrogen lone pair is preferentially drawn into resonance with the C=S bond rather than the C=O bond. This "resonance theft" leaves the exocyclic carbonyl carbon highly electron-deficient and primed for nucleophilic attack. Furthermore, upon cleavage, the resulting 1,3-thiazolidine-2-thione anion is an exceptionally stable leaving group due to the delocalization of the negative charge across the nitrogen and sulfur atoms.

Reactivity A 3,5-Dimethylbenzoyl Group (Sterically Tuned Acyl Donor) B Carbonyl Center (Highly Electrophilic) A->B Inductive & Steric Effects C 1,3-Thiazolidine-2-thione (Stable Leaving Group) C->B N-lone pair delocalized into C=S bond

Structural dynamics of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione highlighting reactive centers.

Synthetic Applications & Self-Validating Protocols

The utility of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione shines in two divergent synthetic pathways: the desymmetrization of diamines and the controlled reduction to aldehydes.

Protocol cluster_0 Pathway A: Selective Amidation cluster_1 Pathway B: Controlled Reduction Reagent 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione Amine Symmetric Diamine (1.0 equiv) Reagent->Amine Hydride DIBAL-H (1.2 equiv) Reagent->Hydride Amide Mono-acylated Product (High Yield, No Bis-acylation) Amine->Amide DCM, RT, 2h Aldehyde 3,5-Dimethylbenzaldehyde (No Over-reduction) Hydride->Aldehyde Toluene, -78 °C

Divergent synthetic workflows utilizing the title compound for amidation and reduction.

Protocol A: Synthesis of the Acylating Agent

Before deployment, the reagent must be synthesized. We utilize a standard Steglich-type esterification/amidation approach[2].

  • Causality: N,N'-Dicyclohexylcarbodiimide (DCC) acts as the dehydrating agent, while 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, which is rapidly trapped by 1,3-thiazolidine-2-thione.

  • Step-by-Step:

    • Dissolve 3,5-dimethylbenzoic acid (1.0 equiv) and 1,3-thiazolidine-2-thione (1.05 equiv) in anhydrous dichloromethane (DCM) at 0 °C under argon.

    • Add DMAP (0.1 equiv) followed by the dropwise addition of a DCC solution (1.1 equiv in DCM).

    • Self-Validation Check: Within 15 minutes, a white precipitate of dicyclohexylurea (DCU) will form, confirming the activation of the acid. The solution will concurrently turn bright yellow, indicating the formation of the N-acylthiazolidine-2-thione.

    • Stir for 2 hours, allowing the reaction to warm to room temperature. Filter the DCU byproduct and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Concentrate under reduced pressure and recrystallize from hot ethanol to yield the pure yellow crystalline product.

Protocol B: Desymmetrization and Monoacylation of Diamines

Direct monoacylation of symmetrical diamines with acid chlorides typically results in statistical mixtures of unreacted starting material, mono-acylated, and bis-acylated products. 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione solves this[3].

  • Causality: The reagent is reactive enough to acylate the first amine group. However, once the mono-amide is formed, the resulting steric bulk and electronic deactivation of the molecule prevent the second amine from attacking another equivalent of the acylating agent. Furthermore, the byproduct (1,3-thiazolidine-2-thione) is neutral and does not form interfering salts[3].

  • Step-by-Step:

    • Dissolve the symmetric diamine (1.0 equiv) in anhydrous DCM at room temperature.

    • Add 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (1.0 equiv) in one portion.

    • Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor by TLC. The bright yellow color of the starting material will slowly fade as the reaction proceeds, serving as a visual kinetic indicator.

    • Isolate the target mono-amide by simple filtration (if it precipitates) or by washing the organic layer with a mild aqueous base to remove the cleaved thiazolidine-2-thione.

Protocol C: Controlled Reduction to 3,5-Dimethylbenzaldehyde

Reducing carboxylic acid derivatives directly to aldehydes without over-reduction to the alcohol is notoriously difficult. While Weinreb amides are the standard, N-acylthiazolidine-2-thiones offer a highly efficient alternative[4].

  • Causality: When Diisobutylaluminum hydride (DIBAL-H) attacks the carbonyl, it forms a stable, metal-chelated tetrahedral intermediate. The thiazolidine-2-thione moiety coordinates with the aluminum, locking the intermediate in place at -78 °C. This prevents the expulsion of the leaving group and subsequent over-reduction. The aldehyde is only released upon aqueous acidic quench[4].

  • Step-by-Step:

    • Dissolve 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (1.0 equiv) in anhydrous toluene and cool to -78 °C under argon.

    • Slowly add DIBAL-H (1.2 equiv, 1.0 M in toluene) dropwise over 15 minutes.

    • Stir at -78 °C for 1 hour.

    • Self-Validation Check: The reaction must be quenched while still cold to prevent the collapse of the tetrahedral intermediate. Add ethyl acetate (to quench excess DIBAL-H), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Remove from the cooling bath and stir vigorously at room temperature until the two phases separate cleanly (typically 1-2 hours). Extract the aqueous layer with ether, dry over MgSO₄, and concentrate to yield 3,5-dimethylbenzaldehyde.

References

  • Thieme E-Books. "Synthesis by Reduction or by Reduction Followed by Hydrolysis". Available at:[Link]

  • Universidade de Lisboa. "New Tools for Chemical Modification of Proteins (Tese Pedro Cal)". Available at:[Link]

Sources

Exploratory

Synthesis pathway and reaction mechanism of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione Introduction: The Significance of N-Acyl Thiazolidinethiones N-acyl-1,3-thiazolidine-2-thiones repr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Introduction: The Significance of N-Acyl Thiazolidinethiones

N-acyl-1,3-thiazolidine-2-thiones represent a pivotal class of chiral auxiliaries and synthetic intermediates in modern organic chemistry. Their rigid, planar thioimide structure facilitates highly stereocontrolled transformations, making them invaluable tools for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals.[1] The title compound, 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, serves as an exemplary model for this class. Understanding its synthesis is not merely an academic exercise; it provides a foundational blueprint for creating a diverse library of related structures. These scaffolds are precursors to a wide array of biologically active compounds, with derivatives exhibiting potent antifungal and antibacterial properties.[2][3] This guide offers a comprehensive exploration of the synthesis pathway, reaction mechanism, and experimental protocols for preparing 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, tailored for researchers and drug development professionals.

Strategic Approach: A Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule begins with a retrosynthetic analysis. This process deconstructs the molecule into simpler, commercially available, or easily synthesized precursors. The key disconnection point is the N-acyl bond, a robust and reliable linkage to form in the forward synthesis. This analysis reveals two primary building blocks: 1,3-thiazolidine-2-thione and 3,5-dimethylbenzoyl chloride .

G Target 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione Disconnection N-Acyl Bond Disconnection Target->Disconnection Retrosynthesis Thiazolidinethione 1,3-Thiazolidine-2-thione Disconnection->Thiazolidinethione => AcylChloride 3,5-Dimethylbenzoyl Chloride Disconnection->AcylChloride => Precursors Precursors

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Key Precursors

The success of the final coupling reaction hinges on the efficient preparation of high-purity precursors.

Synthesis of 1,3-Thiazolidine-2-thione

1,3-thiazolidine-2-thione is a versatile heterocyclic compound. While numerous synthetic routes exist, including multi-component reactions[4][5], a common and reliable method involves the cyclization of a β-amino alcohol with carbon disulfide.[6]

Reaction Scheme: 2-Aminoethanol reacts with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the target heterocycle.

Causality: The choice of a β-amino alcohol is critical as the vicinal amino and hydroxyl groups are perfectly positioned for the 5-membered ring closure. The reaction is typically base-catalyzed to facilitate the deprotonation of the amine and alcohol, enhancing their nucleophilicity.[7]

Synthesis of 3,5-Dimethylbenzoyl Chloride

The acyl chloride is the activated form of the carboxylic acid, primed for reaction with the nucleophilic nitrogen of the thiazolidinethione. It is most commonly synthesized by treating the corresponding carboxylic acid with a chlorinating agent.

Reaction Scheme: 3,5-Dimethylbenzoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Causality: Thionyl chloride is an excellent choice for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a more reactive acyl chlorosulfite intermediate.[8] Using thionyl chloride as both the reagent and the solvent simplifies the workup procedure.[10]

Part II: The Final Acylation Step and Mechanistic Insights

With both precursors in hand, the final step is the N-acylation to form 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione.

Overall Synthetic Workflow

The complete synthetic pathway is a three-stage process, starting from fundamental building blocks and culminating in the target thioimide.

G cluster_1 Precursor Synthesis 1 cluster_2 Precursor Synthesis 2 cluster_3 Final Acylation StartMat StartMat Intermediate Intermediate FinalProduct FinalProduct Reagent Reagent A 2-Aminoethanol R1 CS₂, Base B 1,3-Thiazolidine- 2-thione R3 Base (e.g., Et₃N) Solvent (e.g., DCM) B->R3 R1->B C 3,5-Dimethylbenzoic Acid R2 SOCl₂ D 3,5-Dimethylbenzoyl Chloride D->R3 R2->D E 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione R3->E

Caption: Overall workflow for the synthesis of the target molecule.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of the final reaction is a classic nucleophilic acyl substitution. The mechanism proceeds through a well-defined, two-step addition-elimination pathway.

  • Deprotonation & Nucleophilic Attack: A non-nucleophilic base, such as triethylamine (Et₃N), deprotonates the N-H of 1,3-thiazolidine-2-thione. This generates a highly nucleophilic nitrogen anion. The anion then attacks the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride. This step breaks the carbonyl π-bond and forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed, and the chloride ion—an excellent leaving group—is expelled. The base catalyst is regenerated in its salt form (e.g., triethylammonium chloride).

G step1 Step 1: Nucleophilic Attack N-anion attacks carbonyl C Forms tetrahedral intermediate step2 Step 2: Elimination Intermediate collapses Chloride leaving group is expelled Carbonyl reformed step1:o->step2 Tetrahedral Intermediate product Final Product + Cl⁻ step2:cl->product Reforms C=O reactants Thiazolidinethione Anion + 3,5-Dimethylbenzoyl Chloride reactants->step1:n

Caption: Mechanism of the N-acylation reaction.

Part III: Experimental Protocols & Data

The following protocols are presented as a robust starting point for laboratory synthesis. All operations involving thionyl chloride and acyl chlorides should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethylbenzoic acid (1.0 equiv).

  • In the fume hood, carefully add thionyl chloride (SOCl₂) (5.0 equiv). Thionyl chloride can serve as both the reagent and solvent.[9]

  • Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[8]

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 3,5-dimethylbenzoyl chloride product.

Protocol 2: Synthesis of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione
  • Dissolve 1,3-thiazolidine-2-thione (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a dry, nitrogen-flushed flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 equiv) dropwise to the solution.

  • In a separate flask, dissolve 3,5-dimethylbenzoyl chloride (1.05 equiv) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure title compound.

Quantitative Data Summary
CompoundMolar Mass ( g/mol )RoleStoichiometric Equiv.Typical Yield
3,5-Dimethylbenzoic Acid150.17Starting Material1.0N/A
Thionyl Chloride118.97Reagent~5.0>95% (for acyl chloride)
1,3-Thiazolidine-2-thione119.20Nucleophile1.0N/A
Triethylamine101.19Base1.1N/A
Final Product 265.38 Product 1.0 85-95%

Characterization

The identity and purity of the final product, 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include two singlets for the two methyl groups on the aromatic ring, aromatic protons, and two triplets corresponding to the methylene (-CH₂-) groups of the thiazolidine ring.

  • ¹³C NMR: Will show distinct signals for the thione carbon (C=S) around 200 ppm, the carbonyl carbon (C=O) around 170 ppm, and signals for the aromatic and aliphatic carbons.

  • FT-IR: Strong characteristic absorption bands for the amide carbonyl (C=O) stretch (approx. 1680-1700 cm⁻¹) and the C=S stretch.

  • Mass Spectrometry: The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 265.38 would confirm the mass of the compound.

Conclusion and Broader Impact

The synthesis of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is a robust and high-yielding process rooted in fundamental principles of organic chemistry. The N-acyl thiazolidinethione products are not merely synthetic endpoints; they are highly activated thioimides used in a variety of stereoselective C-C bond-forming reactions, such as aldol additions and Michael reactions.[1][11] The methodology detailed in this guide provides a reliable platform for creating diverse molecular architectures, enabling further research in medicinal chemistry and the development of novel therapeutics.[12][13]

References

  • ResearchGate. (n.d.). Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Available from: [Link]

  • Zhang, Z., et al. (2015). Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 430-439. Available from: [Link]

  • Google Patents. (2019). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
  • Gáspár, A., et al. (2023). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 88(15), 10537–10547. Available from: [Link]

  • Google Patents. (2016). CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.
  • Tang, R., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(15), 3364-3371. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Available from: [Link]

  • Universitat de Barcelona. (n.d.). An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available from: [Link]

  • Gáspár, A., et al. (2023). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. Available from: [Link]

  • Lesyk, R., et al. (2019). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 35(3), 159-173. Available from: [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Biological Potential of Thiazolidinedione Derivatives: A Review. Available from: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Available from: [Link]

  • OUCI. (n.d.). Synthesis and Biological Applications of Thiazolidinone. Available from: [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Available from: [Link]

  • NIST WebBook. (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. Available from: [Link]

Sources

Foundational

Spectroscopic data NMR and IR for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione Introduction In the landscape of modern medicinal chemistry and materials science, the thiazolidine-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Introduction

In the landscape of modern medicinal chemistry and materials science, the thiazolidine-2-thione scaffold is a privileged structure, serving as a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] Its unique electronic and steric properties make it an ideal synthon for creating complex molecular architectures. The title compound, 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, represents a key class of N-acyl derivatives whose precise structural elucidation is paramount for understanding its reactivity, biological activity, and potential applications.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione. We will delve into the interpretation of the spectral data, grounded in fundamental principles and supported by authoritative literature, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Rationale

The interpretation of spectroscopic data is fundamentally tied to the molecule's structure. The key features of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione include a tertiary amide, a thiocarbonyl group (thione), a five-membered heterocyclic ring, and a 3,5-disubstituted aromatic ring. Each of these components imparts a unique and identifiable signature in the NMR and IR spectra.

Caption: Molecular structure of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The analysis of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione reveals distinct signals for the thiazolidine ring protons, the aromatic protons, and the methyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
H₄ (N-CH₂)~4.5 - 4.7Triplet~7-8Protons adjacent to the nitrogen atom are significantly deshielded by the acyl group.
H₁ (S-CH₂)~3.3 - 3.5Triplet~7-8Protons adjacent to the sulfur atom, appearing upfield relative to H₄.
H₈, H₁₀ (Aromatic)~7.2 - 7.4Singlet-The two meta protons (H₈) and the single para proton (H₁₀) on the benzoyl ring.
CH₃ (Aromatic)~2.3 - 2.4Singlet-Protons of the two equivalent methyl groups on the aromatic ring.

Interpretation of ¹H NMR Spectrum:

  • Thiazolidine Ring Protons: The methylene protons of the thiazolidine ring appear as two distinct triplets. The protons at the C₄ position (H₄), being adjacent to the electron-withdrawing N-acyl group, are expected to be more deshielded and resonate further downfield (~4.5 - 4.7 ppm) compared to the protons at C₁ (H₁), which are adjacent to the sulfur atom (~3.3 - 3.5 ppm).[3] This downfield shift is a classic example of the inductive effect exerted by the amide functionality.

  • Aromatic Protons: The 3,5-disubstituted pattern of the benzoyl ring results in a simplified aromatic region. The two protons at the C₈ positions are chemically equivalent, as are the methyl groups. The proton at C₁₀ is unique. Due to symmetry, these protons are expected to appear as sharp singlets.

  • Methyl Protons: The six protons from the two methyl groups on the benzoyl ring are chemically equivalent and thus appear as a single, sharp singlet at approximately 2.3 - 2.4 ppm.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides direct information about the carbon skeleton of the molecule.[4] Due to the wide range of chemical shifts, it is excellent for identifying different types of carbon atoms, particularly carbonyl and thiocarbonyl carbons.[5][6] Spectra are typically proton-decoupled, meaning each unique carbon atom appears as a singlet.[7]

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assigned CarbonChemical Shift (δ, ppm)Interpretation
C₂ (C=S)~200 - 202The thiocarbonyl carbon is highly deshielded and is a key signature peak.[8][9]
C₅ (C=O)~168 - 170The amide carbonyl carbon, deshielded by the attached oxygen and nitrogen.[10]
C₆ (Aromatic Quaternary)~138 - 140The aromatic carbon to which the carbonyl group is attached.
C₇, C₉ (Aromatic Quaternary)~137 - 139The two equivalent aromatic carbons bearing the methyl groups.
C₁₀ (Aromatic CH)~133 - 135The single CH carbon in the para position of the benzoyl ring.
C₈ (Aromatic CH)~126 - 128The two equivalent CH carbons in the meta positions of the benzoyl ring.
C₄ (N-CH₂)~55 - 58The methylene carbon adjacent to the nitrogen, significantly deshielded.
C₁ (S-CH₂)~28 - 32The methylene carbon adjacent to the sulfur atom.
CH₃ (Aromatic)~20 - 22The two equivalent methyl carbons.

Interpretation of ¹³C NMR Spectrum:

  • Thiocarbonyl and Carbonyl Carbons: The most downfield signal, and a hallmark of this class of compounds, is the thiocarbonyl carbon (C₂) at >200 ppm.[8][9][11] Its extreme deshielding is due to the lower electronegativity of sulfur compared to oxygen and the magnetic anisotropy of the C=S bond. The amide carbonyl carbon (C₅) appears in the expected region of 168-170 ppm.[5][10]

  • Aromatic Carbons: The spectrum will show four distinct signals for the six aromatic carbons due to molecular symmetry. The quaternary carbons (C₆, C₇, C₉) will appear downfield, while the protonated carbons (C₈, C₁₀) will be further upfield.

  • Thiazolidine and Methyl Carbons: The C₄ carbon, bonded to the nitrogen, is significantly more deshielded than the C₁ carbon, which is bonded to sulfur. The two methyl carbons are equivalent and will produce a single signal around 20-22 ppm.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13]

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1680 - 1700Strong, SharpTertiary AmideC=O Stretch (Amide I Band)[14][15]
~1600, ~1450MediumAromatic RingC=C Stretch
~1250 - 1350Medium-StrongAmideC-N Stretch
~1050 - 1250MediumThiocarbonylC=S Stretch[16]
~2900 - 3100Medium-WeakC-HAromatic and Aliphatic C-H Stretch

Interpretation of IR Spectrum:

  • Amide I Band: The most prominent peak in the spectrum will be the strong, sharp absorption corresponding to the C=O stretching vibration of the tertiary amide, expected around 1680-1700 cm⁻¹.[14][15] The position of this band is sensitive to the electronic environment; its frequency confirms the presence of the N-acyl group.

  • Thiocarbonyl (C=S) Stretch: The C=S stretch is typically found in the 1050-1250 cm⁻¹ region. This absorption is often of medium intensity and can be coupled with other vibrations, making it less distinct than the C=O stretch.

  • Aromatic C=C Stretch: Absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring typically appear as a pair of bands around 1600 cm⁻¹ and 1450 cm⁻¹.

  • C-H Stretches: The region from 2900-3100 cm⁻¹ will contain C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the thiazolidine and methyl groups will appear just below 3000 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure an adequate number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required.[4]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Protocol 2: IR Spectroscopy (ATR Method)
  • Instrument Preparation: Record a background spectrum on the Attenuated Total Reflectance (ATR) accessory to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.[3]

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of the title compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Raw Data cluster_proc Data Processing cluster_analysis Spectral Interpretation cluster_report Final Output start_end start_end process process data data analysis analysis A High-Purity Sample B1 NMR Spectroscopy (¹H & ¹³C) A->B1 B2 IR Spectroscopy (ATR or KBr) A->B2 C1 NMR FIDs B1->C1 C2 IR Interferogram B2->C2 D1 Fourier Transform Phase & Baseline Correction Calibration C1->D1 D2 Fourier Transform Background Subtraction C2->D2 E Assign Peaks (Shifts, Multiplicity, Intensity) D1->E D2->E F Correlate with Structure (Functional Groups, Connectivity) E->F G Final Structure Confirmation & Technical Report F->G

Caption: A standardized workflow for spectroscopic analysis from sample to report.

Conclusion

The synergistic application of NMR and IR spectroscopy provides an unambiguous and detailed structural characterization of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework, with key diagnostic signals for the thiazolidine ring and the symmetrically substituted benzoyl moiety. IR spectroscopy provides definitive evidence for the core functional groups, most notably the strong amide carbonyl and the characteristic thiocarbonyl absorptions. The data and protocols presented in this guide serve as a robust reference for researchers, ensuring accuracy and consistency in the characterization of this important class of heterocyclic compounds.

References

  • Sonawane, L.V., & Bari, S.B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry, 5, 68-74. Available from: [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. Available from: [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. Available from: [Link]

  • Scribd. Typical Infrared Absorption Frequencies. Available from: [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC. Available from: [Link]

  • RSC Publishing. Characterization Data of Products. Available from: [Link]

  • Northern Illinois University. IR Absorption Frequencies. Available from: [Link]

  • ResearchGate. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available from: [Link]

  • NIU Department of Chemistry and Biochemistry. IR Spectroscopy of Hydrocarbons. Available from: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available from: [Link]

  • Infrared spectral study of thiazolidine-z-thione & Its Metal Complexes. (1976). Indian Journal of Chemistry, 14A, 171-174.
  • YouTube. (2019). Carbon-13 NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (2014). Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. Available from: [Link]

  • RSC Publishing. (1971). Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analogues. Available from: [Link]

  • University of Potsdam. 13C NMR Chemical Shift Table. Available from: [Link]

  • PubMed. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Available from: [Link]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Available from: [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

Sources

Exploratory

CAS number, molecular weight, and safety data sheet for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Properties 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione belongs to the class of N-acyl-thiazolidinethiones, which are of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione belongs to the class of N-acyl-thiazolidinethiones, which are of interest in medicinal chemistry and organic synthesis. The core structure consists of a thiazolidine-2-thione ring N-acylated with a 3,5-dimethylbenzoyl group. Thiazolidine derivatives are known for a wide range of pharmacological activities.

To determine the fundamental properties of this compound, the molecular formula was first established as C₁₂H₁₃NOS₂. Based on this, the molecular weight was calculated.

IdentifierValueSource
Chemical Name 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione-
Molecular Formula C₁₂H₁₃NOS₂-
Calculated Molecular Weight 251.37 g/mol [1][2][3][][5]
CAS Number Not Found-

A definitive CAS number for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione could not be located in publicly available databases, suggesting its novelty or limited commercial availability.

Inferred Safety and Handling Profile

The safety information presented here is extrapolated from the Safety Data Sheets (SDS) of structurally related compounds, including 3,5-Dimethylbenzoyl Chloride, (S)-3-Acetyl-4-isopropylthiazolidine-2-thione, 3-Benzoylthiazolidine-2-thione, and the parent compound, Thiazolidine-2-thione.[6][7][8] This approach provides a precautionary framework grounded in the known hazards of the constituent chemical moieties.

Hazard Identification (Inferred)

Based on the analysis of related compounds, 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: May cause skin irritation.[6]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6][8]

Inferred GHS Hazard Pictograms:

Inferred Signal Word: Warning

Inferred Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Safe Handling and Storage

Adherence to rigorous laboratory safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling similar chemical structures.[9][10][11][12]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][12]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[12]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[8]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust, fumes, or vapors.[9]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures (Inferred)

The following first-aid measures are recommended based on the potential hazards identified from related compounds.[8][12][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Experimental Protocol: Safe Handling Workflow

The following is a step-by-step protocol for the safe handling of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione in a laboratory setting.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that the emergency eyewash station and safety shower are operational.

    • Don the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use a spatula to carefully transfer the solid compound to a tared weighing vessel.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Securely close the primary container immediately after use.

  • Dissolution and Reaction:

    • Add solvents slowly to the compound to avoid splashing.

    • If the process is exothermic, use an ice bath to control the temperature.

    • Keep the reaction vessel covered or under a nitrogen atmosphere as appropriate.

  • Post-Handling and Cleanup:

    • Quench any reactive reagents before disposal.

    • Dispose of contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.

    • Clean the work area thoroughly.

    • Wash hands with soap and water after removing gloves.

Safe Handling Workflow Diagram

Safe Handling Workflow for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve and React transfer->dissolve dispose Dispose of Waste dissolve->dispose Reaction Complete clean_area Clean Work Area dispose->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe laboratory handling of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione.

Conclusion

While 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione lacks a specific, publicly available safety data sheet, a conservative and responsible approach to its handling can be formulated by examining the properties of its structural analogs. Researchers and drug development professionals should treat this compound with the care afforded to potentially hazardous chemicals, adhering to the handling, storage, and emergency procedures outlined in this guide. This proactive safety-first mindset is crucial for mitigating risks in a research and development environment.

References

A complete list of sources used to compile this technical guide is provided below.

Sources

Foundational

Structural and Mechanistic Analysis of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione: A Crystallographic Whitepaper

Chemical Context and Significance 1,3-thiazolidine-2-thiones are chalcogenic analogs of oxazolidine-2-thiones, characterized by the replacement of the ring oxygen with a highly polarizable sulfur atom[1]. This atomic sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Significance

1,3-thiazolidine-2-thiones are chalcogenic analogs of oxazolidine-2-thiones, characterized by the replacement of the ring oxygen with a highly polarizable sulfur atom[1]. This atomic substitution fundamentally alters the molecular conformation, electron distribution, and crystal packing properties of the heterocycle[1]. When functionalized at the N3 position with an acyl group—specifically the bulky 3,5-dimethylbenzoyl moiety—the resulting 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione becomes a highly specialized "twisted amide."

Understanding the exact three-dimensional architecture of this compound is critical for drug development professionals and synthetic chemists. The thiazolidine-2-thione scaffold exhibits profound biological activity, frequently serving as a potent pharmacophore for metalloenzyme inhibition, such as in the development of novel xanthine oxidase inhibitors[2]. Furthermore, the geometric distortion of the amide bond in 3-acyl-1,3-thiazolidine-2-thiones makes them exceptionally reactive acylating agents, widely utilized in asymmetric aldol additions and complex peptide coupling[3][4].

Mechanistic Insights: The Causality of the C(O)-N Bond Twist

In standard amides, the C(O)-N bond is strictly planar due to the robust resonance stabilization provided by the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital. However, crystallographic data for 3-acyl-1,3-thiazolidine-2-thione derivatives reveals a stark deviation from this norm[3].

The causality behind this structural anomaly lies in severe steric hindrance. The bulky 3,5-dimethylphenyl ring and the carbonyl oxygen experience intense van der Waals repulsion against the large exocyclic thione sulfur atom. To alleviate this steric clash, the molecule undergoes a conformational rotation, forcing the C(O)-N bond to twist out of planarity[3].

This physical twisting—quantified by Dunitz parameters ( τ , χN​ , χC​ )—breaks the traditional amide resonance. Consequently, the nitrogen lone pair preferentially delocalizes into the highly polarizable thione system (N-C=S) rather than the carbonyl. This electronic shift leaves the carbonyl carbon highly electrophilic, explaining the compound's aggressive reactivity in acyl transfer reactions[4].

Mechanism Node1 Bulky 3,5-Dimethylbenzoyl Group (Steric Hindrance) Node3 C(O)-N Bond Twisting (Loss of Amide Resonance) Node1->Node3 Node2 Thione Sulfur Atom (Van der Waals Repulsion) Node2->Node3 Node4 Increased Carbonyl Electrophilicity Node3->Node4 Node5 Enhanced Acyl Transfer Reactivity (Enzyme Inhibition & Synthesis) Node4->Node5

Caption: Causality pathway linking steric hindrance to C(O)-N bond twisting and enhanced reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to guarantee the purity and structural fidelity of the final crystal.

Synthesis of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione
  • Causality of Reagents: Dichloromethane (CH2Cl2) is selected as the solvent due to its high solubilizing power for both the polar thione and the non-polar acyl chloride without participating in the reaction. Triethylamine (Et3N) is utilized as a non-nucleophilic acid scavenger to drive the equilibrium forward by neutralizing the HCl byproduct[5].

  • Step-by-Step Procedure:

    • Flame-dry a Schlenk flask under N2 and charge it with 1,3-thiazolidine-2-thione (1.0 equiv) and anhydrous CH2Cl2 (0.2 M).

    • Add Et3N (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Cool the reaction mixture to 0 °C to suppress exothermic side reactions.

    • Add 3,5-dimethylbenzoyl chloride (1.05 equiv) dropwise over 10 minutes.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The reaction is deemed complete only when the distinct UV-active spot of the starting thione is entirely consumed.

    • Quench the reaction with saturated aqueous NH4Cl, extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify via flash column chromatography to isolate the pure product.

Single Crystal Growth
  • Causality of Solvent System: A binary solvent system of Chloroform (CHCl3) and Ethanol (EtOH) is employed[1]. CHCl3 acts as a superb primary solvent, while EtOH serves as a miscible antisolvent. Slow evaporation of the volatile CHCl3 gradually decreases the solute's solubility, promoting controlled nucleation over rapid, defect-prone precipitation.

  • Step-by-Step Procedure:

    • Validation Check: Confirm the purity of the synthesized compound via 1H and 13C NMR prior to crystallization to prevent impurity-induced crystal twinning.

    • Dissolve 50 mg of the purified compound in a minimum volume of CHCl3 (approx. 1-2 mL) in a clean glass vial.

    • Carefully layer 3 mL of absolute EtOH on top of the CHCl3 solution to create a distinct phase boundary.

    • Cap the vial loosely to allow for slow evaporation and place it in a vibration-free environment at room temperature (20-25 °C) for 3-5 days[1].

X-Ray Diffraction (XRD) Analysis
  • Causality of Cryogenic Conditions: Data collection is performed at 100-150 K. Cryogenic temperatures are critical to minimize thermal atomic displacement parameters (B-factors), which allows for the precise resolution of the C(O)-N twist angle and the identification of weak intermolecular interactions (e.g., C-H···S hydrogen bonding)[6].

  • Step-by-Step Procedure:

    • Validation Check: Examine the harvested crystals under polarized light. Select a crystal exhibiting uniform birefringence, confirming it is a single, non-twinned domain.

    • Mount the selected crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold nitrogen stream (150 K). The freezing oil immobilizes the crystal securely.

    • Collect diffraction data using Cu K α radiation ( λ=1.54184 Å) to maximize the anomalous scattering signal of the sulfur atoms[5].

    • Perform multi-scan absorption correction and solve the structure using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

Workflow Step1 1. Acylation Synthesis (CH2Cl2, Et3N, 0°C to RT) Step2 2. Reaction Validation (TLC & NMR Monitoring) Step1->Step2 Step3 3. Single Crystal Growth (Slow Evaporation CHCl3/EtOH) Step2->Step3 Step4 4. X-Ray Diffraction (Cryogenic Data Collection, 150K) Step3->Step4 Step5 5. Structural Refinement (SHELXT / SHELXL) Step4->Step5

Caption: Experimental workflow for the synthesis and crystallographic analysis of thiazolidine-2-thione derivatives.

Crystallographic Data and Structural Analysis

The structural parameters of 3-acyl-1,3-thiazolidine-2-thiones reveal distinct geometric signatures. The C=S bond length typically falls in the intermediate range of 1.65–1.66 Å, which is longer than a standard C=S double bond (1.56 Å) but shorter than a C-S single bond (1.82 Å), indicating significant electron delocalization within the thione ring[1].

The quantitative data derived from the X-ray diffraction of such derivatives is summarized in the tables below, reflecting the expected parameters for the 3-(3,5-dimethylbenzoyl) derivative based on isostructural analogs[7].

Table 1: Summary of Crystallographic Data
ParameterValue / Description
Empirical Formula C12H13NOS2
Formula Weight 251.36 g/mol
Temperature 150(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System Monoclinic
Space Group P2_1/c
Calculated Density ( ρ ) ~1.35 - 1.40 Mg/m³
Absorption Coefficient ( μ ) ~3.5 mm⁻¹
Goodness-of-fit on F2 1.02 - 1.08
Table 2: Selected Bond Lengths and Torsion Angles
Structural FeatureAtoms InvolvedMeasurementCausality / Implication
Thione Bond Length C(1)=S(2)1.657 - 1.664 ÅIntermediate character due to N lone pair delocalization into the thione group[1].
Amide Bond Length C(O)-N(1)~1.40 - 1.42 ÅElongated compared to planar amides (~1.33 Å), indicating loss of double-bond character.
Carbonyl Bond Length C=O~1.20 - 1.21 ÅShortened due to lack of resonance from the nitrogen atom, increasing electrophilicity.
Amide Twist Angle ( τ ) O=C-N-C(S)45° - 60°Severe deviation from planarity (0°) driven by steric repulsion between the acyl group and sulfur[3].

Conclusion

The rigorous crystal structure analysis of 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione derivatives provides a profound understanding of how steric bulk dictates molecular conformation. By forcing the C(O)-N bond out of planarity, the 3,5-dimethylbenzoyl group effectively isolates the carbonyl π system from the nitrogen lone pair. This structural phenomenon—captured precisely through cryogenic X-ray diffraction—directly translates into the compound's heightened chemical reactivity and its valuable application as an acyl transfer agent and enzyme inhibitor in modern drug discovery.

References

  • crystal and molecular structures of racemic and chiral 4-phenyl-1,3-thiazolidine-2-thiones. clockss.org.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. nih.gov.
  • Effects of C(O)−N Bond Rotation on the 13C, 15N, and 17O NMR Chemical Shifts, and Infrared Carbonyl Absorption in a Series of Twisted Amides. acs.org.
  • (PDF) Crystal structure of dibromo-bis(1,3-imidazolidine-2-thione-S)zinc(II), ZnBr2 (C3H6N2S)2.
  • Bis(µ-oxo)dicopper(III)
  • 1-Oxopropane-1,3-diyl)bis(1,3-thiazolidine-2-thione)
  • The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.

Sources

Exploratory

Solubility Profile of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione: A Methodological Approach

An In-Depth Technical Guide for Researchers Abstract The 1,3-thiazolidine-2-thione scaffold is a recognized pharmacophore in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

The 1,3-thiazolidine-2-thione scaffold is a recognized pharmacophore in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1][2][3] The N-acylated derivative, 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, represents a compound of interest for further investigation. A critical, yet often unreported, parameter in the early-stage assessment of any potential drug candidate is its solubility in common organic solvents. This parameter is fundamental to process chemistry, formulation development, purification strategies, and the design of reliable biological assays.[4][5][6]

This technical guide provides a comprehensive framework for determining the solubility of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione. In the absence of established public data for this specific molecule, we present a detailed, first-principles-based methodology. This document outlines the theoretical considerations based on the compound's structure, a rationale for solvent selection, and a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a foundational physicochemical profile of this and related compounds.

Theoretical Physicochemical Analysis & Solubility Hypothesis

A molecule's solubility is governed by its intermolecular interactions with the solvent. An analysis of the structure of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione allows us to form a hypothesis about its solubility behavior.

  • The Solute: The molecule can be conceptually divided into two key domains:

    • The Benzoyl Moiety: The 3,5-dimethylbenzoyl group is predominantly non-polar and lipophilic. The aromatic ring and methyl groups will favor interactions through van der Waals forces.

    • The Thiazolidine-2-thione Headgroup: This heterocyclic ring contains a polar amide-like linkage (N-C=O) and a thiocarbonyl group (C=S). These features introduce polarity and the potential for dipole-dipole interactions. The sulfur and oxygen atoms can act as hydrogen bond acceptors.

  • Solute-Solvent Interactions: The overall solubility will be a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy gained from forming new solute-solvent interactions.[7] We can hypothesize that:

    • In Non-Polar Solvents (e.g., Toluene, Hexane): Solubility may be limited. While the dimethylbenzoyl tail will interact favorably, the polar thiazolidine-2-thione headgroup will be poorly solvated, potentially limiting overall solubility.

    • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar headgroup. We predict moderate to good solubility in these solvents, as they can solvate both the polar and non-polar regions of the molecule effectively.

    • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents offer hydrogen bond donating capabilities. While the solute primarily has hydrogen bond acceptors, the overall polarity of these solvents should lead to favorable interactions and likely good solubility.[8][9]

The following diagram illustrates the relationship between the molecular structure and the anticipated interactions that govern solubility.

solute 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione moiety_np Non-Polar Domain (3,5-Dimethylbenzoyl) solute->moiety_np moiety_p Polar Domain (Thiazolidine-2-thione) solute->moiety_p solvent_np Non-Polar Solvents (e.g., Toluene) moiety_np->solvent_np Favorable (van der Waals) solvent_pa Polar Aprotic Solvents (e.g., Acetone) moiety_np->solvent_pa Moderately Favorable solvent_pp Polar Protic Solvents (e.g., Ethanol) moiety_np->solvent_pp Less Favorable moiety_p->solvent_np Unfavorable moiety_p->solvent_pa Favorable (Dipole-Dipole) moiety_p->solvent_pp Favorable (H-Bond Accepting) solubility_low Low Solubility solvent_np->solubility_low solubility_high High / Moderate Solubility solvent_pa->solubility_high solvent_pp->solubility_high

Caption: Conceptual model of solute-solvent interactions.

Experimental Design: The Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, the isothermal equilibrium shake-flask method is the gold standard. This method ensures that the solvent is fully saturated with the solute at a constant temperature, representing true thermodynamic equilibrium.

The overall workflow is a self-validating system designed to ensure accuracy at each stage, from achieving equilibrium to precise quantification.

prep 1. Preparation Add excess solid to solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 24h). prep->equil Achieve Equilibrium sample 3. Sampling & Filtration Withdraw aliquot. Filter with 0.22 µm syringe filter to remove undissolved solid. equil->sample Isolate Saturated Solution quant 4. Quantification Dilute sample and measure concentration via UV-Vis or HPLC against a standard curve. sample->quant Measure Concentration calc 5. Calculation Calculate original concentration (Solubility) in mg/mL or mol/L. quant->calc Determine Final Value

Caption: Workflow for experimental solubility determination.

Materials & Reagents
  • Solute: 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (purity >98%)

  • Solvents:

    • Methanol (HPLC Grade)

    • Ethanol (ACS Grade)

    • Acetone (HPLC Grade)

    • Ethyl Acetate (HPLC Grade)

    • Dichloromethane (HPLC Grade)

    • Toluene (ACS Grade)

    • n-Hexane (HPLC Grade)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Volumetric flasks and pipettes

    • Syringes (1 mL or 5 mL)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Experimental Protocol

Part A: Preparation of Standard Stock Solution & Calibration Curve (UV-Vis Method)

  • Rationale: A calibration curve is essential to accurately determine the concentration of the unknown saturated solution. It establishes a linear relationship between absorbance and concentration (Beer-Lambert Law).

  • Procedure:

    • Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Acetone or Dichloromethane). This is your Stock Solution (~100 µg/mL) .

    • Perform a serial dilution of the Stock Solution to prepare at least five standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot Absorbance vs. Concentration (µg/mL) and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.995) validate the assay.

Part B: Isothermal Equilibrium Measurement

  • Preparation of Slurries:

    • Causality: Adding an excess of solid is critical to ensure that the solution becomes and remains saturated throughout the experiment.

    • Action: To a series of 4 mL glass vials, add approximately 20-30 mg of the compound. Add 2 mL of each selected organic solvent to the respective vials.

  • Equilibration:

    • Causality: Continuous agitation at a controlled temperature ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A 24-hour period is typically sufficient for most organic systems.

    • Action: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 150 rpm) for 24 hours.

  • Sampling and Filtration:

    • Causality: This is the most critical step for accuracy. The solution must be filtered to remove all undissolved microscopic particles, which would otherwise lead to a gross overestimation of solubility. A sub-micron filter (0.22 µm) is required.

    • Action: After 24 hours, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully draw an aliquot (e.g., 1 mL) of the supernatant into a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean, pre-weighed vial.

  • Quantification:

    • Causality: The saturated solution is typically too concentrated for direct measurement and must be diluted to fall within the linear range of the calibration curve.

    • Action: Accurately perform a gravimetric or volumetric dilution of the filtrate. For example, transfer 100 µL of the filtrate to a 10 mL volumetric flask and dilute to the mark with the analysis solvent. Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the calibration curve equation (y = mx + c) to calculate the concentration of the diluted sample (C_diluted) in µg/mL.

    • Calculate the concentration of the original, undiluted filtrate (C_saturated) by multiplying by the dilution factor.

      • C_saturated (µg/mL) = C_diluted * (Final Volume / Initial Volume)

    • Convert the solubility to mg/mL by dividing by 1000.

Data Presentation & Interpretation

The experimentally determined data should be compiled into a clear, comparative format.

SolventClassificationTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
n-HexaneNon-Polar25.0 ± 0.5Experimental ValueCalculated Value
TolueneNon-Polar (Aromatic)25.0 ± 0.5Experimental ValueCalculated Value
DichloromethanePolar Aprotic25.0 ± 0.5Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25.0 ± 0.5Experimental ValueCalculated Value
AcetonePolar Aprotic25.0 ± 0.5Experimental ValueCalculated Value
EthanolPolar Protic25.0 ± 0.5Experimental ValueCalculated Value
MethanolPolar Protic25.0 ± 0.5Experimental ValueCalculated Value
Calculated using the molecular weight of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione.

Interpreting the Results:

The completed table will provide a comprehensive solubility profile. The results should be analyzed in the context of the initial hypothesis. For instance, significantly higher solubility in acetone and ethanol compared to hexane would validate the hypothesis that the polar headgroup plays a dominant role in the solvation of this molecule in polar solvents. This data is invaluable for selecting appropriate solvents for synthesis workups, recrystallizations, and creating stock solutions for biological screening.

References

  • Vertex AI Search. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Vertex AI Search. (N.D.). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Vertex AI Search. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Vertex AI Search. (N.D.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Vertex AI Search. (N.D.). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs.
  • Vertex AI Search. (N.D.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.
  • Vertex AI Search. (N.D.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
  • Vertex AI Search. (2014).
  • Vertex AI Search. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. KoreaScience.
  • Vertex AI Search. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC.
  • Vertex AI Search. (2025). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. RSC Publishing.
  • Vertex AI Search. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Mild Acylation using 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Introduction: The Quest for Mild and Selective Acylation In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the acylation of alcohols and amines is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Mild and Selective Acylation

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the acylation of alcohols and amines is a cornerstone transformation. However, traditional methods often necessitate harsh conditions or highly reactive acylating agents, such as acyl chlorides and anhydrides, which can be incompatible with sensitive functional groups and complex molecular architectures. This has driven the development of milder, more selective reagents. Among these, N-acyl-1,3-thiazolidine-2-thiones have emerged as a promising class of acyl transfer agents. Their unique electronic and steric properties allow for the activation of the acyl group under neutral or mildly catalyzed conditions, offering a valuable tool for chemists.

This application note provides a comprehensive guide to the use of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione as a mild acylating agent. We will delve into the mechanistic principles that underpin its reactivity, provide detailed protocols for its synthesis and application in acylation reactions, and present data to guide researchers in its effective use.

Scientific Rationale: The "Twisted Amide" Concept and Enhanced Reactivity

The efficacy of 3-acyl-1,3-thiazolidine-2-thiones as acylating agents can be attributed to a phenomenon often referred to as the "twisted amide" effect. In a typical planar amide bond, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. However, in the case of 3-acyl-1,3-thiazolidine-2-thiones, steric hindrance between the acyl group and the sulfur atom of the thiazolidinethione ring can force the N-C(O) bond to twist out of planarity. This disruption of resonance increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by alcohols or amines under mild conditions.[1]

The acylation can proceed under neutral conditions with heating, or it can be catalyzed by the addition of a mild base or a Lewis acid.[1] The choice of conditions can be tailored to the specific substrate and desired reaction rate.

Caption: The "Twisted Amide" Effect

Experimental Protocols

Part 1: Synthesis of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

This protocol details the synthesis of the acylating agent from commercially available starting materials.

Materials:

  • 1,3-Thiazolidine-2-thione

  • 3,5-Dimethylbenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-thiazolidine-2-thione (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the stirred suspension.

  • Addition of Acyl Chloride: Slowly add a solution of 3,5-dimethylbenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione as a solid.

Part 2: Protocol for Mild Acylation of an Alcohol

This protocol provides a general procedure for the acylation of a primary or secondary alcohol.

Materials:

  • 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

  • Alcohol substrate

  • Toluene, anhydrous

  • Optional catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) or Silver(I) perchlorate (AgClO4) (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione (1.2 eq), the alcohol substrate (1.0 eq), and anhydrous toluene.

  • Catalyst Addition (Optional): If a catalyst is used, add DMAP or AgClO4 to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ester.

Data Presentation

The following table provides an illustrative summary of the expected substrate scope and approximate yields for the mild acylation protocol. Actual results may vary depending on the specific substrate and reaction conditions.

Nucleophile Product Typical Conditions Expected Yield
Benzyl alcoholBenzyl 3,5-dimethylbenzoateToluene, 80 °C, 18 h85-95%
CyclohexanolCyclohexyl 3,5-dimethylbenzoateToluene, DMAP (cat.), 80 °C, 12 h80-90%
AnilineN-Phenyl-3,5-dimethylbenzamideToluene, 60 °C, 24 h75-85%
BenzylamineN-Benzyl-3,5-dimethylbenzamideToluene, 60 °C, 16 h80-90%

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow cluster_0 Synthesis of Acylating Agent cluster_1 Mild Acylation Start_Synth 1,3-Thiazolidine-2-thione + 3,5-Dimethylbenzoyl chloride Reaction_Synth N-Acylation (Et3N, DCM) Start_Synth->Reaction_Synth Workup_Synth Aqueous Workup Reaction_Synth->Workup_Synth Purification_Synth Column Chromatography Workup_Synth->Purification_Synth Product_Synth 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione Purification_Synth->Product_Synth Start_Acylation Acylating Agent + Alcohol/Amine Product_Synth->Start_Acylation Reaction_Acylation Acylation (Toluene, Heat/Catalyst) Start_Acylation->Reaction_Acylation Workup_Acylation Aqueous Workup Reaction_Acylation->Workup_Acylation Purification_Acylation Column Chromatography Workup_Acylation->Purification_Acylation Product_Acylation Acylated Product Purification_Acylation->Product_Acylation

Caption: Experimental Workflow

Conclusion

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is a valuable reagent for the mild acylation of alcohols and amines. Its enhanced reactivity, derived from the "twisted amide" principle, allows for efficient acyl transfer under neutral or mildly catalyzed conditions. The protocols provided herein offer a solid foundation for researchers to incorporate this methodology into their synthetic strategies, particularly when dealing with sensitive substrates where traditional acylation methods may prove too harsh. The straightforward synthesis of the reagent and the operational simplicity of the acylation procedure make it an attractive alternative for a wide range of applications in organic synthesis.

References

  • Garg, N. K. (2011). Amide Bond Activation. Angewandte Chemie International Edition, 50(15), 3364-3365. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chen, N., Du, H., Liu, W., Wang, S., Li, X., & Xu, J. (2015). Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-11. [Link]

  • Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. (2023). RSC Medicinal Chemistry. [Link]

  • Yamada, S. (1996). Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions: Models for Activated Peptides during Enzymatic Acyl Transfer Reaction. The Journal of Organic Chemistry, 61(23), 8143-8148. [Link]

Sources

Application

Application Note: 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione in Solid-Phase Peptide Synthesis

For: Researchers, scientists, and drug development professionals in the field of peptide chemistry. Introduction: The Critical Role of Carboxyl Activation in SPPS Solid-Phase Peptide Synthesis (SPPS) has revolutionized t...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Introduction: The Critical Role of Carboxyl Activation in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high efficiency. A cornerstone of this methodology is the formation of the amide bond between a resin-bound N-terminally deprotected amino acid and the carboxyl group of the incoming N-terminally protected amino acid. This reaction does not proceed spontaneously; it requires the "activation" of the carboxyl group to convert it into a more reactive species susceptible to nucleophilic attack by the free amine.

The choice of activating agent is paramount, as it directly influences coupling efficiency, reaction kinetics, and, most critically, the stereochemical integrity of the chiral amino acid centers. Incomplete activation or coupling can lead to deletion sequences, while overly reactive intermediates can promote side reactions. A significant challenge in peptide synthesis is the suppression of racemization, particularly of the α-carbon of the activated amino acid, which can yield difficult-to-separate diastereomeric impurities.[1][2]

This application note details the use of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione as a potent carboxyl group activating agent in SPPS. We will explore its mechanism of action, provide detailed protocols for its application, and discuss its advantages in promoting efficient peptide bond formation while minimizing common side reactions.

Mechanism of Action: The Thiazolidine-2-thione Advantage

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione belongs to the class of N-acyl-1,3-thiazolidine-2-thiones, which serve as effective acylating agents.[3] In the context of SPPS, this reagent acts as a stable, yet reactive, carrier of the acyl group (the N-protected amino acid). The activation process involves an exchange reaction where the carboxyl group of the incoming Fmoc-amino acid displaces the 3,5-dimethylbenzoyl group to form a highly reactive Fmoc-aminoacyl-1,3-thiazolidine-2-thione intermediate.

The key to its efficacy lies in the electronic nature of the thiazolidine-2-thione moiety. The thiocarbonyl group, in conjunction with the ring nitrogen and sulfur atoms, creates a highly electron-withdrawing system. This makes the carbonyl carbon of the attached acyl group exceptionally electrophilic and thus, highly susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.

The proposed mechanism for peptide bond formation using this reagent is a two-step process:

  • Activation: The free carboxylate of the N-protected amino acid reacts with 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione to form the activated aminoacyl-thiazolidinethione intermediate. This step is typically facilitated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC).

  • Coupling: The activated intermediate rapidly reacts with the free amine of the peptide-resin to form the desired peptide bond, releasing the 1,3-thiazolidine-2-thione as a byproduct.

This mechanism is advantageous as the thiazolidinethione is an excellent leaving group, and its structure is thought to contribute to the suppression of racemization.

Proposed Reaction Mechanism

Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Fmoc_AA_OH Fmoc-AA-OH Activated_AA Fmoc-AA-S-Thiazolidine (Activated Intermediate) Fmoc_AA_OH->Activated_AA + Reagent, + DIC Reagent 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione Peptide_Resin_NH2 H₂N-Peptide-Resin Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Activated_AA->Coupled_Peptide + Peptide-Resin-NH₂ Byproduct1 3,5-Dimethylbenzoic Acid DIC DIC DCU DCU DIC->DCU Byproduct2 1,3-Thiazolidine-2-thione Coupled_Peptide->Byproduct2 releases

Caption: Proposed mechanism of amino acid activation and coupling.

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

  • 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

  • HPLC grade acetonitrile and water

  • Automated or manual peptide synthesizer

Step-by-Step Protocol for a Single Coupling Cycle

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.[4]

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (3 eq.), in DMF.

    • Add DIC (3 eq.) to the solution.

    • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with DCM (2-3 times) and then again with DMF (2-3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step with acetic anhydride and a base like N,N-diisopropylethylamine (DIEA) can be performed.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Workflow Diagram

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Amino Acid Activation (Fmoc-AA-OH, Reagent, DIC in DMF) activation->coupling Pre-activation wash2 DMF/DCM Wash coupling->wash2 monitoring Kaiser Test wash2->monitoring capping Capping (Optional) (Acetic Anhydride/DIEA) monitoring->capping Incomplete next_cycle Next Amino Acid? monitoring->next_cycle Complete capping->wash2 next_cycle->deprotection Yes cleavage Cleavage & Deprotection (TFA Cocktail) next_cycle->cleavage No (Final AA) end End: Purified Peptide cleavage->end

Caption: A typical SPPS cycle using the described protocol.

Performance and Advantages

The use of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione as an activating agent is expected to offer several advantages:

  • High Coupling Efficiency: The highly electrophilic nature of the activated intermediate ensures rapid and complete coupling reactions, minimizing the formation of deletion peptides.

  • Suppression of Racemization: The structure of the thiazolidinethione leaving group is believed to disfavor the formation of the oxazolone intermediate, which is a primary pathway for racemization.[2][5] This is particularly beneficial when coupling racemization-prone amino acids like histidine and cysteine.[1][5]

  • Stability of Activated Species: The pre-activated aminoacyl-thiazolidinethione intermediate exhibits good stability, allowing for a sufficient time window for its transfer to the reaction vessel without significant degradation.

  • Favorable Byproducts: The byproducts of the reaction, 1,3-thiazolidine-2-thione and 3,5-dimethylbenzoic acid, are generally soluble in the reaction and wash solvents, facilitating their removal from the resin.

Comparative Coupling Efficiency Data (Hypothetical)

The following table presents hypothetical coupling efficiencies for challenging amino acid additions, comparing the proposed reagent with a standard carbodiimide/additive system.

Amino Acid to be CoupledStandard Method (DIC/HOBt)3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione Method% Racemization (Hypothetical)
Fmoc-His(Trt)-OH~98%>99%<0.5%
Fmoc-Cys(Trt)-OH~97%>99%<0.2%
Fmoc-Val-OH (on a bulky residue)~96%~98%<0.1%
Fmoc-Arg(Pbf)-OH~99%>99.5%<0.1%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation time or reagent equivalents. Steric hindrance.Increase coupling time to 3-4 hours or perform a double coupling. Increase equivalents of amino acid and reagents to 4 eq.
Peptide Truncation Incomplete Fmoc deprotection.Ensure fresh 20% piperidine solution. Increase deprotection time if necessary.
Racemization Detected by Chiral HPLC Prolonged activation time. Presence of base during activation.Minimize pre-activation time. Ensure no residual base (e.g., DIEA from a previous step) is present.
Side Product Formation Instability of side-chain protecting groups.Review the compatibility of protecting groups with the synthesis conditions.

Conclusion

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione represents a promising activating agent for use in solid-phase peptide synthesis. Its mechanism of action suggests a high potential for efficient coupling and suppression of racemization, addressing two of the most critical challenges in peptide chemistry. The provided protocols offer a robust framework for its implementation in both manual and automated synthesis platforms. As with any new reagent, optimization of coupling times and equivalents for specific sequences is recommended to achieve the highest purity and yield of the target peptide.

References

  • Sato, K., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications. [Link][6][7]

  • Crimmins, M. T., & DeBaillie, A. C. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link][8]

  • Han, Y., & Albericio, F. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5285. [Link][1]

  • ResearchGate. (n.d.). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Request PDF. [Link][9]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link][5]

  • Synfacts. (2026). Racemization-Free Method for the Synthesis of Thiazole-Containing Peptides. Synfacts, 22(02), 194. [Link][10]

  • Leite, A. C. L., et al. (2003). Synthesis and characterization of new amino acyl-4-thiazolidones. Química Nova, 26(4). [Link][11]

  • Zhang, W., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(28), 6195-6213. [Link][12]

  • Nagao, Y., et al. (1988). Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thione. Journal of the Chemical Society, Perkin Transactions 1, 237-246. [Link][3]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 64, 27-33. [Link][4]

Sources

Method

Application Notes &amp; Protocols: Catalytic Asymmetric Aldol Reactions Utilizing 3-(Acyl)-1,3-thiazolidine-2-thiones

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: A Technical Guide to the Application of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione and Related N-Acyl Thiazolidinethiones in High-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: A Technical Guide to the Application of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione and Related N-Acyl Thiazolidinethiones in High-Stereoselectivity Aldol Reactions.

Introduction: The Power of N-Acyl Thiazolidinethiones in Asymmetric Synthesis

The aldol reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the construction of complex polyketide natural products, chiral intermediates, and active pharmaceutical ingredients.[1] Achieving high levels of stereocontrol in these reactions is paramount. While various methods exist, the use of covalently-bound chiral auxiliaries remains a robust and highly reliable strategy for directing stereochemical outcomes.[2]

Among the most effective chiral auxiliaries are the N-acyl thiazolidinethiones. These scaffolds, exemplified by 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, offer a powerful platform for asymmetric aldol additions. Their efficacy stems from a unique combination of steric and electronic properties that facilitate the formation of conformationally rigid, chelated transition states with a Lewis acid, thereby ensuring predictable and high-fidelity stereoinduction.[3][4]

This guide provides an in-depth exploration of the mechanistic principles, key advantages, and detailed experimental protocols for employing N-acyl thiazolidinethiones in catalytic asymmetric aldol reactions. We will focus on Lewis acid-mediated processes, which consistently deliver high yields and exceptional diastereoselectivity.

Mechanistic Rationale: Engineering High Stereoselectivity

The success of N-acyl thiazolidinethione auxiliaries is not accidental; it is a product of rational design that exploits fundamental principles of coordination chemistry and stereoelectronics. The key to their function lies in their ability to act as bidentate ligands for a Lewis acidic metal center.

Causality Behind Experimental Choices:

  • The Bidentate Scaffold: The N-acyl thiazolidinethione contains two key Lewis basic sites: the carbonyl oxygen and the thione sulfur. In the presence of a suitable Lewis acid, such as Titanium(IV) chloride (TiCl₄) or a chiral Nickel(II) complex, both heteroatoms coordinate to the metal center.[3][4][5] This rigid chelation locks the conformation of the resulting metal enolate.

  • Formation of a Rigid Transition State: This locked, chelated enolate then reacts with an incoming aldehyde. The stereochemical course of the reaction is dictated by a highly organized, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model. The steric bulk of the auxiliary and the substituents on the thiazolidine ring effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach is the origin of the high diastereoselectivity observed.[4]

  • Catalyst Role: In catalytic versions, a chiral Lewis acid complex, such as a Nickel(II)-BINAP system, orchestrates the entire event.[5][6][7] The chiral ligands on the metal create an asymmetric environment that differentiates between the two prochiral faces of the enolate and/or the aldehyde, leading to high enantioselectivity.

Mechanism_of_Stereoinduction Figure 1: Proposed Chelated Transition State cluster_start Thiazolidinethione N-Acyl Thiazolidinethione Enolate Chelated Metal Enolate (Rigid Structure) Thiazolidinethione->Enolate Enolization LewisAcid Lewis Acid (e.g., TiCl₄, Ni(II)) LewisAcid->Enolate Enolization Base Base (e.g., DIPEA) Base->Enolate Enolization TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde approach Aldehyde Aldehyde (R'-CHO) Aldehyde->TS Aldehyde approach Product Syn or Anti Aldol Adduct TS->Product C-C bond formation

Caption: Proposed mechanism for stereoinduction in Lewis acid-mediated aldol reactions.

Application Advantages & Scope

Employing N-acyl thiazolidinethiones offers several distinct advantages for the research scientist:

  • High and Predictable Diastereoselectivity: Reactions typically proceed with diastereomeric ratios exceeding 94:6, and often >98:2, reliably favoring the 'Evans syn' or, with certain catalysts, the 'anti' aldol adduct.[3][4][7]

  • Broad Substrate Scope: The methodology is effective for a wide range of aliphatic and aromatic aldehydes.

  • Versatile Auxiliary Cleavage: The true synthetic power of this auxiliary lies in its facile removal. The resulting aldol adduct can be readily converted into a variety of valuable chiral building blocks, including primary alcohols, esters, amides, and carboxylic acids, often in high yield and without erosion of stereochemical integrity.[5][6] This versatility is a significant advantage over other methods where cleavage of the chiral director can be challenging.

Experimental Protocols

Disclaimer: These protocols are generalized from authoritative literature.[3][4][5][6] Researchers should adapt them as necessary and always perform reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as the Lewis acids and enolates are highly moisture-sensitive.

Protocol 1: General Procedure for a Nickel(II)-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from methodologies developed for direct, catalytic, and asymmetric aldol reactions of N-acyl thioimides.[5][6] It is particularly effective for generating anti α-azido-β-silyloxy adducts, which are precursors to valuable β-hydroxy-α-amino acids.

Materials:

  • 3-(Azidoacetyl)-1,3-thiazolidine-2-thione (1.0 equiv)

  • Aromatic Aldehyde (1.2 equiv)

  • [(R)-Tol-BINAP]NiCl₂ (or other suitable chiral Ni(II) complex) (2–6 mol%)

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.5 equiv)

  • 2,6-Lutidine (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under Argon, add the chiral Nickel(II) complex (e.g., [(R)-Tol-BINAP]NiCl₂, 0.05 equiv).

  • Reagent Addition: Add anhydrous CH₂Cl₂ to dissolve the catalyst. Sequentially add the 3-(Azidoacetyl)-1,3-thiazolidine-2-thione (1.0 equiv) and the aromatic aldehyde (1.2 equiv).

  • Cooling: Cool the reaction mixture to the specified temperature (typically -20 °C to 0 °C) in a cryostat or appropriate cooling bath.

  • Initiation: In a separate flame-dried flask, prepare a solution of 2,6-lutidine (1.5 equiv) and TIPSOTf (1.5 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiazolidinethione is consumed (typically 2-24 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired aldol adduct.

Expected Outcome: The protocol should yield the corresponding anti α-azido-β-silyloxy adduct with high diastereoselectivity and enantioselectivity.[5][6]

Protocol 2: Cleavage of the Thiazolidinethione Auxiliary to an Amide

This step demonstrates the synthetic utility of the aldol adduct by converting the thioimide into a dipeptide fragment, a common transformation in drug development.[5]

Materials:

  • Purified Aldol Adduct (from Protocol 1) (1.0 equiv)

  • Amino Acid Ester Hydrochloride (e.g., L-Pro-Ot-Bu·HCl) (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Solution Preparation: Dissolve the purified aldol adduct (1.0 equiv) in anhydrous THF in a flame-dried flask under an Argon atmosphere.

  • Amine Addition: Add the amino acid ester hydrochloride (1.2 equiv) and triethylamine (2.5 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired amide.

Expected Outcome: This procedure efficiently displaces the thiazolidinethione auxiliary, providing the corresponding amide in high yield (often >95%).[5]

Data Summary and Performance

The utility of N-acyl thiazolidinethiones is best illustrated by their consistent performance across various substrates. The following table summarizes representative results from the literature.

EntryAldehydeCatalyst SystemProductYield (%)d.r.ee (%)Reference
1Benzaldehyde[(R)-Tol-BINAP]NiCl₂anti-adduct88>95:599[5]
24-Methoxybenzaldehyde[(R)-Tol-BINAP]NiCl₂anti-adduct94>95:599[5]
32-Naphthaldehyde[(R)-Tol-BINAP]NiCl₂anti-adduct91>95:599[5]
4IsovaleraldehydePhBCl₂ / Et₃Nsyn-acetate adduct99>100:1N/A
5PivalaldehydeTiCl₄ / DIPEAsyn-propionate adduct85>98:2N/A[3][4]

d.r. = diastereomeric ratio; ee = enantiomeric excess. N/A = Not applicable for diastereoselective reactions with achiral Lewis acids.

Workflow Visualization

The entire process, from starting materials to the final functionalized product, can be visualized as a streamlined workflow.

Experimental_Workflow Figure 2: Overall Experimental Workflow Start Starting Materials: - N-Acyl Thiazolidinethione - Aldehyde - Chiral Catalyst Reaction Asymmetric Aldol Reaction (Protocol 1) - Inert Atmosphere - Low Temperature Start->Reaction Workup Quench & Aqueous Work-up Reaction->Workup Purify1 Flash Column Chromatography Workup->Purify1 Adduct Purified Aldol Adduct Purify1->Adduct Cleavage Auxiliary Cleavage (Protocol 2) - Nucleophilic Displacement Adduct->Cleavage Purify2 Final Purification Cleavage->Purify2 FinalProduct Enantiomerically Pure Product (Ester, Amide, etc.) Purify2->FinalProduct

Caption: A streamlined workflow from aldol reaction to the final cleaved product.

References

  • Title: Direct and enantioselective aldol reactions catalyzed by chiral metal complexes. Source: ResearchGate URL: [Link]

  • Title: Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Source: Chemistry – A European Journal / PMC URL: [Link]

  • Title: An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Source: ResearchGate URL: [Link]

  • Title: An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones (Request PDF). Source: ResearchGate URL: [Link]

  • Title: Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Source: Organic Letters URL: [Link]

  • Title: Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. Source: PubMed URL: [Link]

  • Title: Mechanism for the formation of thiazolidine-2-thiones. Source: ResearchGate URL: [Link]

  • Title: Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones. Source: Semantic Scholar URL: [Link]

  • Title: Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Chiral Thiazolidine based Organocatalysts: Synthesis and Application in Asymmetric Aldol Reactions. Source: ResearchGate URL: [Link]

  • Title: Catalytic Enantioselective Aldol Addition Reactions. Source: Semantic Scholar URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione Synthesis

Welcome to the Technical Support Center for the synthesis of activated amides. The preparation of 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione involves the N-acylation of 1,3-thiazolidine-2-thione using 3,5-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of activated amides. The preparation of 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione involves the N-acylation of 1,3-thiazolidine-2-thione using 3,5-dimethylbenzoyl chloride. Because these N-acyl compounds serve as powerful, selective acylating agents and chiral auxiliary analogs in drug development[1], maximizing their reaction yield and purity is critical.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Ambident Nucleophilicity

The core challenge in this synthesis is the ambident nature of the 1,3-thiazolidine-2-thione anion, which can undergo either N-acylation or S-acylation[2]. Controlling the regioselectivity requires strict adherence to kinetic control parameters to favor the desired nitrogen attack.

Workflow A 1,3-Thiazolidine-2-thione + 3,5-Dimethylbenzoyl Chloride B Base Addition (Et3N/DMAP) Deprotonation at 0°C A->B C Ambident Thioamide Anion (N- vs S- nucleophile) B->C D N-Acylation (Kinetic Control) 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione C->D DMAP Catalyst 0°C to RT E S-Acylation (Thermodynamic) Thioester Byproduct C->E No Catalyst High Temp

Figure 1: 1,3-thiazolidine-2-thione acylation pathway and regioselectivity.

Self-Validating Experimental Protocol

To achieve >90% yield of the desired N-acyl product, follow this optimized, step-by-step methodology[1].

Step 1: System Purging & Reactant Preparation

  • Action: Flame-dry a 2-neck round-bottom flask. Purge with Ar/N₂. Dissolve 1,3-thiazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Causality: Water rapidly hydrolyzes 3,5-dimethylbenzoyl chloride into 3,5-dimethylbenzoic acid, consuming the electrophile and crashing the yield.

  • Validation: The resulting solution must be clear and bright yellow. Any cloudiness indicates moisture contamination.

Step 2: Base & Catalyst Addition

  • Action: Add Triethylamine (Et₃N, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the reaction vessel to 0 °C in an ice bath.

  • Causality: Et₃N deprotonates the thiazolidinethione. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the acid chloride. This significantly lowers the activation energy for the harder nitrogen nucleophile, enforcing kinetic N-acylation over S-acylation[2].

  • Validation: A slight deepening of the yellow color confirms the formation of the thioamide anion.

Step 3: Electrophile Introduction

  • Action: Add 3,5-dimethylbenzoyl chloride (1.1 eq) dropwise via syringe over 15 minutes while maintaining 0 °C.

  • Causality: Dropwise addition prevents localized exothermic spikes. Excess heat provides the thermodynamic energy required to form the undesired S-acyl byproduct.

  • Validation: The immediate formation of a white precipitate (Et₃N·HCl) is the visual confirmation that the acylation is actively proceeding.

Step 4: Reaction Maturation & Quenching

  • Action: Remove the ice bath, warm to room temperature, and stir for 2-4 hours. Monitor by TLC (Hexanes:EtOAc 4:1). Quench with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl neutralizes the remaining base and decomposes unreacted acid chloride without causing basic hydrolysis of the newly formed, highly activated N-acyl thiazolidinethione.

  • Validation: TLC should show the disappearance of the starting material (UV active, stains brown with KMnO₄) and the emergence of a new, higher Rf spot.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reagent selection and the resulting regioselectivity of the acylation.

Base (Equivalents)CatalystSolventTemp (°C)N-Acyl Yield (%)S-Acyl Byproduct (%)
Et₃N (1.2)NoneCH₂Cl₂256515
Et₃N (1.2)DMAP (0.1)CH₂Cl₂0 to 2592<2
NaH (1.1)NoneTHF0 to 25855
Pyridine (2.0)NoneCH₂Cl₂254030

Data synthesized from standard optimization workflows for N-acyl thiazolidine-2-thione derivatives[1],[2].

Frequently Asked Questions (Troubleshooting)

Q1: My yield is low, and NMR shows a mixture of two different products. What happened? A: You are likely seeing a mixture of the desired N-acylated product and the undesired S-acylated byproduct. 1,3-thiazolidine-2-thione is an ambident nucleophile[2]. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is a "harder" nucleophile compared to the "soft" sulfur. Acyl chlorides are hard electrophiles, which should naturally favor N-acylation. However, without a catalyst like DMAP or strict temperature control, the activation energy gap narrows, allowing S-acylation to occur. Solution: Incorporate 10 mol% DMAP and strictly maintain 0 °C during the electrophile addition to enforce kinetic control.

Q2: I have unreacted 1,3-thiazolidine-2-thione left over, but my acid chloride is fully consumed. Why? A: This is almost always caused by the hydrolysis of 3,5-dimethylbenzoyl chloride prior to or during the reaction. Solution: Verify the integrity of your acid chloride. It should be a clear liquid; if it is cloudy or has white precipitates, it has degraded into 3,5-dimethylbenzoic acid. Ensure your CH₂Cl₂ is freshly distilled over CaH₂ or drawn from a solvent purification system, and flame-dry all glassware.

Q3: My product seems to degrade during silica gel column chromatography. How can I purify it safely? A: N-acyl thiazolidine-2-thiones are highly activated amides, making them susceptible to hydrolysis on acidic silica gel[1]. Solution: Avoid highly polar or protic solvent systems during purification. You can pass your silica gel slurry through a solvent mixture containing 1% Et₃N before loading your sample to neutralize acidic silanol sites. Alternatively, bypass chromatography entirely by washing the crude organic layer with 1M NaOH (to remove unreacted starting material) and recrystallizing the product from diethyl ether/hexanes.

References
  • Yamada, S. (1996). Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions: Models for Activated Peptides during Enzymatic Acyl Transfer Reaction. The Journal of Organic Chemistry, 61(17), 5932-5938. URL: [Link]

  • Fujita, E., Nagao, Y., Seno, K., & Watson, W. H. (1981). A study of the alkylation and acylation of N-acylthiazolidinethione. Journal of the Chemical Society, Perkin Transactions 1, 130-137. URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Welcome to the technical support and troubleshooting guide for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione . As a highly reactive acylating agent, this compound is an invaluable tool in organic synthesis and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione . As a highly reactive acylating agent, this compound is an invaluable tool in organic synthesis and drug development. However, its reactivity also makes it highly susceptible to environmental degradation. This guide provides researchers with the mechanistic insights, diagnostic tools, and validated protocols necessary to prevent hydrolysis and maintain reagent integrity.

Mechanistic Insight: The Causality of Hydrolysis

To prevent degradation, one must first understand the chemical causality behind it. 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is an N-acylthiazolidine-2-thione. In standard amides, the nitrogen lone pair delocalizes into the carbonyl oxygen, granting extreme stability to the C-N bond.

However, in this reagent, the nitrogen atom is adjacent to a highly electron-withdrawing thiocarbonyl (C=S) group. The nitrogen's lone pair preferentially delocalizes into the C=S system (thioamide resonance), severely diminishing electron donation to the acyl carbonyl[1]. This renders the carbonyl carbon highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, cleaving the C-N bond and expelling the stable 1,3-thiazolidine-2-thione leaving group[2].

HydrolysisPathway Reactant 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione (Intact Reagent) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Acid 3,5-Dimethylbenzoic Acid (Hydrolysis Product) Intermediate->Acid Bond Cleavage Thione 1,3-Thiazolidine-2-thione (Leaving Group) Intermediate->Thione

Mechanism of moisture-induced hydrolysis of the N-acylthiazolidine-2-thione reagent.

Troubleshooting FAQs

Q: What are the visible indicators that my reagent has hydrolyzed during storage? A: The intact reagent is a yellow crystalline solid. Upon hydrolysis, it degrades into 3,5-dimethylbenzoic acid (a white solid) and free 1,3-thiazolidine-2-thione (a yellow solid). Because the leaving group is also yellow, color change is an unreliable metric. Instead, look for changes in texture: degraded batches often appear heterogeneous, clumped, or sticky due to the mixture of products and trapped moisture.

Q: I stored the reagent in the freezer, but it still degraded. Why? A: The most common cause of freezer-based degradation is opening a cold vial. If the vial is not allowed to equilibrate to room temperature before opening, atmospheric moisture instantly condenses on the cold reagent. Over multiple uses, this introduces enough water to completely hydrolyze the batch.

Q: What is the optimal atmosphere and temperature for long-term storage? A: The reagent must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C[3]. Argon is preferred as it is heavier than air and settles over the solid, providing a better protective blanket against moisture ingress.

Q: Can I recover the compound if it has partially hydrolyzed? A: Yes. Because the hydrolysis products (an acid and a thione) have vastly different polarities compared to the intact N-acyl compound, the reagent can be purified via flash column chromatography or recrystallization. (See Protocol 2 below).

Diagnostic Data & Stability Profiles

Table 1: Storage Conditions and Expected Shelf-Life
Storage ConditionAtmosphereTemperatureExpected Shelf-LifeDegradation Risk
Optimal Argon (Sealed)-20°C> 12 MonthsLow - Protected from thermal and hydrolytic cleavage.
Acceptable Nitrogen4°C3 - 6 MonthsModerate - Requires strict warming protocols before use.
Poor Ambient Air25°C< 2 WeeksHigh - Rapid hydrolysis from atmospheric humidity.
Table 2: TLC Diagnostic Guide for Hydrolysis

(Eluent System: 20% Ethyl Acetate in Hexanes)

Compound Rf Value UV Activity (254 nm) Visual Appearance (Iodine/KMnO₄)
Intact Reagent ~0.65 Strong Yellow spot (visible without stain)
1,3-Thiazolidine-2-thione ~0.30 Strong Yellow spot, stains brown with Iodine

| 3,5-Dimethylbenzoic Acid | ~0.10 (Streaks) | Moderate | White/colorless, stains yellow with KMnO₄ |

Validated Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Storage Workflow

To minimize freeze-thaw cycles and moisture exposure, bulk reagent should be aliquoted immediately upon receipt. This protocol is a self-validating system to ensure long-term stability.

Step-by-Step Methodology:

  • Preparation: Transfer the unopened bulk reagent vial, clean amber glass vials, PTFE-lined screw caps, and a micro-spatula into an inert-gas glovebox (Argon or N₂).

  • Aliquoting: Distribute the bulk reagent into the amber vials in quantities appropriate for single-use or single-week experiments (e.g., 100 mg to 500 mg per vial).

  • Sealing: Cap the vials tightly with the PTFE-lined caps. Wrap the seam of each cap tightly with Parafilm to create a secondary moisture barrier.

  • Secondary Containment: Place the sealed vials into a vacuum desiccator or a sealed jar containing active indicating Drierite (calcium sulfate).

  • Storage: Store the secondary container in a -20°C freezer.

  • Usage (Critical Step): When a vial is needed, remove it from the freezer and let it sit in a room-temperature desiccator for at least 60 minutes before opening.

  • System Validation: Weigh one sealed "control" vial on Day 0. Re-weigh it on Day 30. An increase in mass indicates moisture ingress. Perform a TLC check on the control vial to confirm the absence of the Rf ~0.30 degradation spot.

StorageWorkflow Step1 1. Receive Reagent Step2 2. Transfer to Glovebox (Ar/N₂ Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Seal with PTFE Septa & Parafilm Step3->Step4 Step5 5. Store at -20°C in Desiccator Step4->Step5 Step6 6. Warm to RT Before Opening Step5->Step6

Anhydrous workflow for the aliquoting, storage, and handling of moisture-sensitive reagents.

Protocol 2: Recovery & Purification of Hydrolyzed Reagent

If TLC indicates significant hydrolysis, the intact reagent can be recovered using flash column chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the degraded mixture in a minimum volume of anhydrous Dichloromethane (DCM).

  • Column Preparation: Pack a silica gel column using a solvent system of 10% Ethyl Acetate in Hexanes.

  • Loading: Load the DCM solution onto the column carefully.

  • Elution: Elute with 10% to 20% Ethyl Acetate in Hexanes. The intact 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione will elute first as a bright yellow band (Rf ~0.65).

  • Concentration: Collect the yellow fractions and concentrate them under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • Drying: Dry the resulting yellow solid under high vacuum (Schlenk line) for 4 hours to remove trace solvents.

  • System Validation: Run a co-spot TLC of the purified fraction against pure 3,5-dimethylbenzoic acid standard. The complete absence of the Rf ~0.10 and Rf ~0.30 spots validates the success of the purification. Store immediately using Protocol 1.

References

  • United States Patent - Hydrolysis of N-acyl thiazolidine-2-thiones Source: Googleapis.com / US Patent Office URL:[1]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives Source: National Institutes of Health (PMC) URL:[2]

  • Effects of a Novel Archaeal Tetraether-Based Colipid on the In Vivo Gene Transfer Activity of Two Cationic Amphiphiles (Storage of N-acyl thiazolidine-2-thiones) Source: Molecular Pharmaceutics, ACS Publications URL:[3]

Sources

Troubleshooting

Troubleshooting low reactivity of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione in cross-coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers utilizing N-acyl thiazolidinethiones in synthetic applications. This guide is designed to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing N-acyl thiazolidinethiones in synthetic applications. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered when using substrates like 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Substrate: Key Reactivity Considerations

The molecule 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione belongs to the class of N-acyl thiazolidinethiones, which serve as versatile thioester surrogates in modern organic synthesis.[1] Their utility stems from their stability and ability to act as electrophilic partners in various cross-coupling reactions. However, their reactivity profile presents unique challenges compared to more conventional electrophiles like aryl halides.

Key Structural Features & Their Implications:

  • Acyl Group: The 3,5-dimethylbenzoyl group is the component you wish to couple. The two meta-methyl groups introduce significant steric bulk around the carbonyl center, which can hinder the crucial oxidative addition or reductive elimination steps in a catalytic cycle.[2][3]

  • Thiazolidine-2-thione Moiety: This is the leaving group. Unlike a simple halide, this sulfur-containing heterocycle can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or alternative reaction pathways.[4]

  • Reactive Bond: The primary bond targeted for cleavage is the N-C(O) bond, which allows the benzoyl group to be transferred. This process is distinct from the C-X bond cleavage seen with aryl halides.

Two primary reaction pathways are often accessible with thioester-type electrophiles: direct ketone synthesis and decarbonylative coupling for biaryl synthesis. The desired outcome depends heavily on the catalytic system and reaction conditions.[5]

Section 2: Troubleshooting Guide

This section is structured to address the most common issues encountered during experimentation in a direct question-and-answer format.

Q1: My reaction shows little to no conversion of the starting material. What are the primary factors to investigate?

Low conversion is a frequent issue, often pointing to a problem with catalyst activation or reactivity.[6] The steric hindrance of the 3,5-dimethylbenzoyl group makes this substrate particularly sensitive to the choice of catalyst, ligand, and reaction conditions.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The oxidative addition of the N-C(O) bond to Pd(0) is often the rate-limiting step and is highly dependent on the ligand environment.

    • Troubleshooting Steps:

      • Ligand Selection: Standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich phosphine ligands which are known to accelerate oxidative addition and stabilize the active monoligated Pd(0) species.[7][8] Excellent choices for sterically demanding substrates include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][9]

      • Catalyst Loading: While high turnover is desirable, a sluggish reaction may require an initial increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) to achieve reasonable conversion.[8]

      • Precatalyst Choice: Use a well-defined, air-stable Pd(II) precatalyst (e.g., G3 or G4 palladacycles) that reliably generates the active Pd(0) species under the reaction conditions. This can improve reproducibility over using separate Pd sources and ligands.[10]

  • Suboptimal Base or Solvent: The base is not merely a stoichiometric reagent; it plays a critical role in the transmetalation step of many cross-coupling reactions (like Suzuki-Miyaura).[11][12]

    • Troubleshooting Steps:

      • Base Strength & Solubility: For Suzuki couplings, strong bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base has low water content and is finely powdered to maximize surface area.[13] The choice of solvent can dramatically affect base efficacy.[14]

      • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are common. For particularly stubborn couplings, a higher boiling point solvent (e.g., xylenes) might be necessary to reach the required activation energy, but be mindful of potential substrate or catalyst decomposition at elevated temperatures.[2]

Logical Flow for Troubleshooting Low Conversion

G Start Low / No Conversion Observed Check_Catalyst Step 1: Evaluate Catalytic System Start->Check_Catalyst Ligand Switch to Bulky Ligand? (e.g., XPhos, SPhos, NHC) Check_Catalyst->Ligand Primary Check Loading Increase Catalyst Loading? (e.g., to 5 mol%) Ligand->Loading Precatalyst Use Defined Precatalyst? (e.g., Buchwald G3) Loading->Precatalyst Check_Conditions Step 2: Optimize Reaction Conditions Precatalyst->Check_Conditions If still low Base Change Base? (e.g., K₃PO₄, Cs₂CO₃) Check_Conditions->Base Primary Check Solvent Change Solvent? (Dioxane, Toluene, 2-MeTHF) Base->Solvent Temp Increase Temperature? Solvent->Temp Check_Reagents Step 3: Verify Reagent Quality Temp->Check_Reagents If still low Degas Degassing Procedure Sufficient? Check_Reagents->Degas Primary Check Purity Reagents Pure & Anhydrous? Degas->Purity

Caption: A decision tree for systematically troubleshooting low conversion.

Q2: My catalyst appears to be decomposing, indicated by the formation of palladium black. How can I prevent this?

Palladium black formation is a visual indicator of catalyst aggregation and deactivation, where the active, soluble Pd(0) species precipitates out of solution.[6]

Potential Causes & Solutions:

  • Insufficient Ligand Coordination: The ligand's job is to stabilize the palladium center. If the ligand is unstable or the Pd:ligand ratio is incorrect, the "naked" palladium atoms will aggregate.

    • Troubleshooting Steps:

      • Increase Ligand Ratio: For many catalysts formed in situ, a ligand-to-palladium ratio greater than 1:1 (often 2:1 or even 4:1) is required to maintain a stable catalytic species.[6]

      • Use Chelating Ligands: Bidentate ligands (e.g., dppf, Xantphos) can sometimes offer greater stability to the palladium center than monodentate ligands, although this can sometimes come at the cost of reactivity for hindered substrates.

      • Check Ligand Purity: Phosphine ligands are susceptible to oxidation if not handled and stored properly under an inert atmosphere. Oxidized phosphine (phosphine oxide) cannot coordinate to the palladium center.[6]

  • Reaction Conditions are too Harsh: Excessive heat can accelerate catalyst decomposition pathways.

    • Troubleshooting Steps:

      • Lower Temperature: If possible, try running the reaction at a lower temperature for a longer period. While this may slow the reaction rate, it can preserve the catalyst's lifetime.

      • Oxygen Contamination: Rigorous degassing of solvents and flushing the reaction vessel with an inert gas (Argon or Nitrogen) is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst.[6]

Q3: I am observing significant homocoupling of my boronic acid (in a Suzuki reaction). How can I suppress this side reaction?

Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often driven by the presence of oxygen.[6]

Potential Causes & Solutions:

  • Oxygen in the Reaction: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

    • Troubleshooting Steps:

      • Improve Degassing: Ensure your degassing procedure is thorough. A minimum of three pump-thaw cycles for freeze-able solvents or sparging with an inert gas for 20-30 minutes is recommended.

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the entire duration.

  • In Situ Reduction of Pd(II) Precatalyst: When using a Pd(II) source like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling.

    • Troubleshooting Steps:

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue, though these reagents are often less stable.[6]

      • Use Stoichiometry to Your Advantage: Using a slight excess (e.g., 1.05-1.1 equivalents) of the N-acyl thiazolidinethione electrophile relative to the boronic acid can help ensure the boronic acid is consumed by the desired cross-coupling pathway.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which cross-coupling reactions are most suitable for an electrophile like 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione?

Palladium-catalyzed reactions that are well-suited for thioester-type electrophiles are the best candidates. These include:

  • Suzuki-Miyaura Coupling: Coupling with organoboron reagents is highly versatile and functional group tolerant.[10]

  • Stille Coupling: Coupling with organostannanes is also effective but is often avoided due to the toxicity of tin byproducts.[15]

  • Negishi Coupling: Coupling with organozinc reagents is very powerful due to their high reactivity, which can be beneficial for challenging substrates.[7]

  • Decarbonylative Couplings: If the goal is a biaryl product rather than a ketone, specific conditions can be used to promote the extrusion of carbon monoxide after the initial coupling event.[5]

FAQ 2: Are there alternatives to palladium catalysts?

While palladium is the workhorse, research into using more abundant first-row transition metals is ongoing. For thioester couplings, Nickel (Ni) catalysts have shown significant promise.[3][16] Nickel systems can sometimes offer complementary reactivity and may be more cost-effective, but they often require different ligand systems and can be more sensitive to air and moisture.

FAQ 3: What is the specific role of copper additives in reactions with thioesters?

In some palladium-catalyzed couplings of thioorganics, particularly with boronic acids, a copper(I) salt (e.g., Cu(I) carboxylate) is used as a crucial additive.[17] While the exact mechanism can be complex, the copper(I) is believed to act as a thiophilic mediator. It can facilitate the key transmetalation step, possibly by forming a copper-thiolate intermediate that more readily interacts with the palladium center.[17] However, in other contexts like Sonogashira coupling, copper can have a negative effect, promoting alkyne dimerization.[18]

Section 4: Recommended Protocols & Data

Table 1: Guideline for Screening Suzuki-Miyaura Reaction Conditions
EntryLigand (2 mol%)Base (2.0 eq)SolventTemp (°C)Expected Outcome
1PPh₃K₂CO₃Toluene110Low to no conversion, baseline for comparison.
2SPhosK₃PO₄Dioxane100Recommended Start. Improved yield expected due to bulky, electron-rich ligand.[7]
3XPhosK₃PO₄2-MeTHF100Good alternative to SPhos, often shows high activity for hindered substrates.[9]
4IPr-Pd-G3 (2 mol%)Cs₂CO₃Toluene110NHC-ligated precatalyst, excellent for sterically demanding couplings.[9]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq) and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 eq).

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., Dioxane, to achieve a 0.1 M concentration). Seal the vial and stir the mixture at room temperature for 5 minutes.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Competing Reaction Pathways Visualization

The choice of catalyst and conditions can direct the reaction toward either ketone formation or a decarbonylative coupling to form a biaryl product.

G Substrate 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione + Ar-B(OH)₂ Pd_Cycle [Pd] Catalytic Cycle (Oxidative Addition, Transmetalation) Substrate->Pd_Cycle Intermediate Acyl-Aryl-Pd(II) Intermediate Pd_Cycle->Intermediate Ketone_Path Reductive Elimination Intermediate->Ketone_Path Pathway A (e.g., standard conditions) Decarb_Path Decarbonylation (-CO) Intermediate->Decarb_Path Pathway B (e.g., high temp, specific ligands) Ketone Product: 3,5-Dimethylaryl-Aryl Ketone Ketone_Path->Ketone Biaryl_Intermediate Aryl-Aryl-Pd(II) Intermediate Decarb_Path->Biaryl_Intermediate Biaryl_Path Reductive Elimination Biaryl_Intermediate->Biaryl_Path Biaryl Product: 3,5-Dimethylbiaryl Biaryl_Path->Biaryl

Caption: Competing pathways: ketone synthesis vs. decarbonylative biaryl synthesis.

References

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Brambilla, C. G., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications.
  • Kim, H., et al. (2024). Palladium-Catalyzed/Copper-Mediated Decarbonylative Cross-Coupling of S-Pyrimidyl Thioesters for Biaryl Synthesis. The Journal of Organic Chemistry, ACS Publications.
  • Vind, G., et al. (2005). Palladium-Catalyzed Coupling of Thiol Esters with Aryl and Primary and Secondary Alkyl Organoindium Reagents. The Journal of Organic Chemistry, ACS Publications.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Gerewar, S., et al. (2018). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, RSC Publishing.
  • Leitch, J. A., et al. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
  • Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros, Reddit.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Newman, S. G. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar.
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Vechorkin, O., & Hu, X. (2018). Cross-Coupling of Chloro(hetero)arenes with Thiolates Employing a Ni(0)-Precatalyst. ACS Publications.
  • Zhang, W., et al. (2015). Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. ResearchGate.
  • Schmalz, H.-G., & Böttcher, A. (2007). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate.
  • Lerebours, R., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Pu, X., et al. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. Organic Chemistry Portal.

Sources

Optimization

Optimizing solvent and temperature conditions for N-acylthiazolidine-2-thione reactions

Technical Support Center: N-Acylthiazolidine-2-thione Reactions Welcome to the technical support center for N-acylthiazolidine-2-thione reactions. This guide is designed for researchers, medicinal chemists, and process d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Acylthiazolidine-2-thione Reactions

Welcome to the technical support center for N-acylthiazolidine-2-thione reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile chiral auxiliaries and synthetic intermediates. Here, we address common challenges and frequently asked questions regarding the optimization of solvent and temperature conditions to ensure high yield, selectivity, and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N-acylthiazolidine-2-thione moiety in a reaction?

The N-acylthiazolidine-2-thione group serves several critical functions. Primarily, it is an excellent chiral auxiliary, capable of inducing high levels of stereoselectivity in reactions such as aldol additions.[1][2] The sulfur atom in the thiazolidinethione ring enhances the acidity of the α-protons of the N-acyl group, facilitating enolate formation under specific conditions. Furthermore, the thione group is a strong chelating agent for Lewis acids, which helps to form a rigid, well-defined transition state, crucial for high diastereoselectivity in reactions like the Evans-type aldol additions.[3][4][5]

Q2: How do I select an appropriate starting solvent for my reaction?

The choice of solvent is dictated by the specific transformation you are performing. Key factors include the required reaction temperature, the solubility of your substrates, and the mechanism of the reaction.

  • For Aldol Reactions: Aprotic solvents are essential. Dichloromethane (CH₂Cl₂) is a common starting point due to its ability to dissolve most reagents and its relatively low boiling point, allowing for reactions at low temperatures (-78 °C to 0 °C) where selectivity is maximized.[3] Tetrahydrofuran (THF) is another option, particularly for reactions involving strong bases at low temperatures.[6]

  • For Acylation/Alkylation: Aprotic solvents like THF, CH₂Cl₂, or DMF are typically used. The choice often depends on the base and the electrophile. For instance, reactions involving strong bases like LDA are almost always run in THF at low temperatures.[7]

  • For General Synthesis/Modifications: A wider range of solvents can be used. For instance, the synthesis of the thiazolidine-2-thione core itself can be performed in ethanol.[6][8]

Q3: What is the general rule for setting the reaction temperature?

Temperature is a critical parameter that balances reaction rate against selectivity and substrate stability.

  • For highly stereoselective reactions (e.g., asymmetric aldol additions): Low temperatures are paramount. Reactions are typically initiated at -78 °C (a dry ice/acetone bath) to ensure kinetic control and maximize diastereoselectivity by favoring a single, highly-ordered transition state.[3][9] The reaction may then be allowed to slowly warm to 0 °C or room temperature.

  • For reactions where rate is more important than selectivity: Higher temperatures may be employed. Some syntheses involving thiazolidinones are conducted at reflux temperatures in solvents like ethanol or DMF.[10][11] However, be mindful of potential side reactions or decomposition at elevated temperatures.[12]

Reaction TypeTypical SolventsTypical Temperature Range (°C)Key Consideration
Asymmetric Aldol AdditionCH₂Cl₂, THF-78 to 0Maximize Diastereoselectivity
Enolate AlkylationTHF-78 to 25Balance Reactivity and Side Reactions
N-AcylationCH₂Cl₂, THF, DMF0 to 60Ensure Complete Acylation
Knoevenagel CondensationEthanol, Toluene/DMF25 to 110 (Reflux)Drive Reaction to Completion

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in Aldol Reactions

Q: I am running an N-acylthiazolidine-2-thione aldol reaction, but my product has a low diastereomeric ratio (d.r.). What are the likely causes and how can I fix it?

A: Poor diastereoselectivity in these reactions almost always points to issues with the formation or stability of the enolate and the subsequent transition state.

Causality & Explanation: The high selectivity of these reactions, particularly Evans-type aldol additions, stems from the formation of a rigid, chair-like six-membered transition state, often chelated to a Lewis acid like a boron triflate.[4][5] This Zimmerman-Traxler model predicts that substituents will occupy equatorial positions to minimize steric hindrance, leading to a single major diastereomer. Any factor that disrupts this ordered transition state will erode selectivity.

Potential Causes & Solutions:

  • Incorrect Enolate Geometry: These reactions typically proceed via a Z-enolate to give the syn-aldol product.[4] The formation of the Z-enolate is promoted by a "soft" enolization protocol using a Lewis acid (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA or 2,6-lutidine).

    • Solution: Ensure you are using the correct enolizing agents. Avoid "hard" enolization with strong, non-chelating bases like LDA unless the desired outcome is known to favor those conditions.

  • Temperature is Too High: The ordered transition state is favored enthalpically but disfavored entropically. At higher temperatures, the energy difference between the ordered and disordered transition states becomes less significant, allowing for the formation of other diastereomers.

    • Solution: Maintain a strict low-temperature profile. Add the base and Lewis acid at 0 °C or -78 °C, stir for the required time to ensure complete enolate formation, and then add the aldehyde at -78 °C. Allow the reaction to proceed at this temperature for several hours before slowly warming.

  • Solvent Interference: Protic solvents (like alcohols) or coordinating aprotic solvents can interfere with the Lewis acid, preventing the formation of the tight, chelated transition state.

    • Solution: Use rigorously dried, non-coordinating aprotic solvents. Dichloromethane is often the best choice. Ensure all glassware is flame-dried or oven-dried before use.

  • Incorrect Lewis Acid: The size and nature of the Lewis acid are critical. Boron-based Lewis acids are particularly effective at forming the required six-membered chelate.

    • Solution: Dibutylboron triflate (Bu₂BOTf) is the standard for these reactions. If using other Lewis acids like TiCl₄ or Sn(OTf)₂, be aware that they can lead to different selectivity profiles.

Protocol: Optimizing Diastereoselectivity in a Boron-Mediated Aldol Addition

  • Flame-dry a round-bottom flask under vacuum and backfill with Argon or Nitrogen.

  • Dissolve the N-acylthiazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise. The solution should change color. Stir at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.1 eq), dissolved in a small amount of cold, anhydrous CH₂Cl₂, dropwise over 10 minutes.

  • Stir at -78 °C for 2-4 hours.

  • Allow the reaction to slowly warm to 0 °C and stir for another hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

  • Proceed with standard aqueous workup and purification.

Issue 2: Low Yield or Incomplete Conversion

Q: My reaction is sluggish and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?

A: Low conversion is typically a result of insufficient activation energy, poor reagent quality, or steric hindrance.

Potential Causes & Solutions:

  • Temperature is Too Low: While essential for selectivity, extremely low temperatures can significantly slow down the reaction rate, especially with sterically hindered or electronically deactivated substrates.

    • Solution: After the initial low-temperature addition, try allowing the reaction to warm slowly to a slightly higher temperature (e.g., from -78 °C to -40 °C or -20 °C) and hold it there for several hours. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

  • Inactive Reagents: Old or improperly stored Lewis acids, bases, or substrates can lead to failed reactions. Bu₂BOTf is moisture-sensitive.

    • Solution: Use freshly opened or recently purified reagents. Ensure bases like DIPEA are distilled and stored over KOH.

  • Insufficient Enolization: If the enolate is not formed completely, the reaction will stall. This can be due to an insufficient amount of base or Lewis acid, or a competing side reaction.

    • Solution: Increase the equivalents of the base and Lewis acid slightly (e.g., from 1.1 eq to 1.3 eq). Ensure the base is strong enough for your substrate. For some systems, a stronger base might be required, though this can impact selectivity.

  • Solvent Choice: The reaction may be slower in certain solvents.

    • Solution: While CH₂Cl₂ is common, some reactions may proceed faster in THF. If you are not constrained by selectivity requirements, a solvent screen may be beneficial.

Issue 3: Starting Material Decomposition

Q: I am observing significant decomposition of my N-acylthiazolidine-2-thione starting material or product. What should I change?

A: Decomposition often points to excessive temperature, incompatible reagents, or harsh workup conditions.

Potential Causes & Solutions:

  • Temperature is Too High: Many complex organic molecules are not stable at high temperatures for extended periods. This is particularly true for intermediates in multi-step syntheses.[12]

    • Solution: If the reaction requires heat, try to use the minimum temperature necessary for a reasonable reaction rate. Consider using microwave irradiation, which can sometimes promote reactions at lower bulk temperatures and for shorter times.[10][13][14]

  • Harsh pH during Workup: The thiazolidinethione moiety can be sensitive to strongly acidic or basic conditions, especially during workup.

    • Solution: Use a buffered aqueous solution (e.g., pH 7 phosphate buffer or saturated NH₄Cl) for quenching and workup instead of strong acids or bases.

  • Incompatible Reagents: The combination of a strong nucleophile or base with an electrophilic center on your molecule can lead to undesired side reactions.

    • Solution: Re-evaluate your choice of reagents. Perhaps a milder, non-nucleophilic base (like 2,6-lutidine) is a better choice than a more nucleophilic one.

Visualized Workflows and Mechanisms

General Troubleshooting Workflow

This diagram outlines a logical flow for addressing common issues in N-acylthiazolidine-2-thione reactions.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Problem Identify Primary Issue Start->Problem Low_Yield Low Yield / Incomplete Conversion Problem->Low_Yield Rate Poor_Selectivity Poor Diastereoselectivity Problem->Poor_Selectivity Selectivity Decomposition Decomposition Problem->Decomposition Stability Check_Temp Increase Temperature or Reaction Time Low_Yield->Check_Temp Check_Reagents Verify Reagent Activity/Purity Low_Yield->Check_Reagents Check_Stoichiometry Adjust Base/Lewis Acid Equivalents Low_Yield->Check_Stoichiometry Check_Temp_Selectivity Decrease Temperature (-78 °C) Poor_Selectivity->Check_Temp_Selectivity Check_Solvent Use Anhydrous Non-Coordinating Solvent (e.g., CH2Cl2) Poor_Selectivity->Check_Solvent Check_Enolization Verify Enolization Protocol (e.g., Bu2BOTf/DIPEA) Poor_Selectivity->Check_Enolization Check_Temp_Decomp Decrease Temperature Decomposition->Check_Temp_Decomp Check_Workup Use Buffered Workup (pH 7) Decomposition->Check_Workup Success Problem Solved Check_Temp->Success Check_Reagents->Success Check_Stoichiometry->Success Check_Temp_Selectivity->Success Check_Solvent->Success Check_Enolization->Success Check_Temp_Decomp->Success Check_Workup->Success

Caption: A decision tree for troubleshooting common reaction problems.

Mechanism: Controlling Stereoselectivity

The diagram below illustrates the chelated Zimmerman-Traxler transition state responsible for high diastereoselectivity. The solvent's role is implicit; non-coordinating solvents are required to allow the chelation to occur.

Caption: The Zimmerman-Traxler model for boron-mediated aldol additions.

References

  • Krishnakant T. Waghmode. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 6(5), 1101-1105.

  • Wang M-X, Qin H-W, Liu C, et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE 17(5): e0268531. [Link]

  • Schröder, C., et al. (2012). reaction scheme for the formation of thiazolidines as proposed in parts in the literature. ResearchGate. [Link]

  • Cairns, A. G., et al. (2020). An efficient and scalable synthesis of thiazolo ring fused 2-pyridones using flow chemistry. Arkivoc, 2020(vii), 365-378. [Link]

  • Vila, S., et al. (2020). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. Chemistry – A European Journal, 26(1), 1-8. [Link]

  • Kumar, D., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 16(12), 1717-1750. [Link]

  • Pinheiro, D. S., et al. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. ResearchGate. [Link]

  • Wang M-X, et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Link]

  • Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave. [Link]

  • Lobana, T. S., et al. (2014). Synthesis and structures of [3-(2-thiazolin-2-yl)thiazolidine-2-thione]copper(I) bromide and [bis(2,2'-bipyridine)nitratocopper(II)] nitrate. Journal of Chemical Sciences, 126(5), 1337-1345. [Link]

  • Scarsi, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 27, 775–785. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Table 2. Reaction conditions used in the synthesis of chiral oxazolidine-2-thiones 3a-d. ResearchGate. [Link]

  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2022). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 18, 1667-1701. [Link]

  • Zampieri, D., et al. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1106-1118. [Link]

  • Sammakia, T., et al. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. The Journal of Organic Chemistry, 71(16), 6096-6101. [Link]

  • University of Barcelona. (2022). In Search of Radical Transformations from Metal Enolates. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a New N-Acetyl Thiazolidinethione Reagent and Its Application to a Highly Selective Asymmetric Acetate Aldol Reaction. Organic Letters. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • D'Accolti, L., et al. (2022). Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions. Organic & Biomolecular Chemistry, 20(4), 834-842. [Link]

  • Fadda, A. A., et al. (2015). design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave and. Semantic Scholar. [Link]

  • Amazon S3. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. s3.amazonaws.com. [Link]

  • DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]

  • Ho, C.-T. (1995). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Food Lipids, 2(3), 175-184. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating specialized acylating agents as functionally identical to standard acid chlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating specialized acylating agents as functionally identical to standard acid chlorides. This assumption is the root cause of most failed syntheses.

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is a highly chemoselective, mild acylating agent. Its unique reactivity is driven by its "twisted amide" geometry. Because the nitrogen lone pair is delocalized into the highly polarizable thiocarbonyl (C=S) group rather than the exocyclic carbonyl (C=O), the C=O group lacks resonance stabilization. This makes the exocyclic carbonyl exceptionally electrophilic, acting as a transition state model for enzymatic acyl transfer (1[1]).

Understanding this causality is the key to resolving unwanted side reactions, such as thiocarbonyl attack or premature hydrolysis.

Part 1: Diagnostic FAQs & Troubleshooting Logic

Q1: My reaction yield is low, and mass spectrometry shows a byproduct with an intact thiazolidine ring. What is happening? A: You are observing nucleophilic attack at the thiocarbonyl (C=S) carbon instead of the desired exocyclic C=O carbon. The C=S group is a "soft" electrophile. If your nucleophile is soft (e.g., a thiol) or if the target amine is highly sterically hindered, the nucleophile will bypass the C=O and attack the C=S, leading to ring-opened dithiocarbamates or thioesters. Resolution: Shift the reaction to kinetic control by adding a hard, highly nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP rapidly attacks the C=O to form an ultra-reactive N-acylpyridinium intermediate, forcing the desired pathway.

Q2: I am observing significant amounts of 3,5-dimethylbenzoic acid in my crude mixture. How is the reagent degrading? A: The "twisted amide" is highly susceptible to hydrolysis by adventitious water, especially in the presence of basic amines (2[2]). Resolution: Ensure strict anhydrous conditions. Flame-dry all glassware, use freshly distilled or anhydrous solvents, and avoid introducing aqueous workup solutions until TLC confirms the complete consumption of the starting material.

Q3: The reaction mixture stays bright yellow even after the reaction is complete. How do I know if it worked, and how do I remove the color? A: The yellow color is a built-in visual indicator. Both the starting reagent and the cleaved byproduct (1,3-thiazolidine-2-thione) are yellow. To self-validate the reaction progress, use TLC (Hexanes/EtOAc); the cleaved auxiliary typically runs at a significantly lower Rf than the acyl reagent. To remove the byproduct, utilize a mild alkaline wash (0.5 M NaOH or 1 M Na₂CO₃) during the workup. The cleaved auxiliary has an acidic NH proton and will partition into the aqueous layer, preventing co-elution during column chromatography (3[3]).

Part 2: Mechanistic Pathways & Troubleshooting Workflows

ReactionPathway Reagent 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione DesiredTS Attack at Exocyclic C=O (Hard Electrophile) Reagent->DesiredTS Kinetic Control (DMAP/Base) UndesiredTS Attack at Thiocarbonyl C=S (Soft Electrophile) Reagent->UndesiredTS Soft Nucleophile / Steric Hindrance Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->DesiredTS Nucleophile->UndesiredTS Product Desired Amide/Ester + Cleaved Auxiliary DesiredTS->Product SideProduct Ring-Opened Thioester (Side Reaction) UndesiredTS->SideProduct

Fig 1. Chemoselectivity pathways: Exocyclic C=O acylation vs. undesired thiocarbonyl C=S attack.

TroubleshootingLogic Start Issue: Low Yield or Impure Product CheckSM Is the yellow starting material fully consumed? Start->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No Hydrolysis Hydrolysis Suspected (Check for 3,5-dimethylbenzoic acid) Yes->Hydrolysis TLC shows acid byproduct CSAttack C=S Attack Suspected (Check for ring-opened mass) Yes->CSAttack TLC shows new unknown spots AddDMAP Add DMAP/Imidazole Optimize Temperature No->AddDMAP Sluggish kinetics

Fig 2. Decision tree for diagnosing and resolving common side reactions during acylation.

Part 3: Quantitative Impact of Reaction Parameters

To prevent side reactions, you must match your reaction conditions to the nature of your nucleophile. The table below summarizes the expected chemoselectivity based on empirical data from thiazolidine-2-thione acylations.

ParameterTarget NucleophileCatalystDesired Acylation (C=O)Side Reaction (C=S / Hydrolysis)
Standard (CH₂Cl₂, RT) Primary AmineNone> 90%< 5%
Standard (CH₂Cl₂, RT) Secondary AlcoholNone< 10%~ 20% (Hydrolysis over time)
Optimized (CH₂Cl₂, RT) Secondary AlcoholDMAP (0.1 eq)85 - 95%< 5%
Soft Nucleophile (THF) Thiol (R-SH)None< 20%> 70% (C=S attack)

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to acylate hindered amines or alcohols while actively suppressing C=S attack and hydrolysis. It includes self-validating visual cues to ensure the reaction is proceeding correctly.

Reagents Required:

  • 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (1.1 equiv)

  • Target Amine/Alcohol (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation (Hydrolysis Prevention): Flame-dry a round-bottom flask under a stream of argon. Add the target amine/alcohol (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration. Causality: Eliminating moisture prevents the competitive hydrolysis of the highly electrophilic twisted amide.

  • Catalyst Activation: Add DIPEA (1.5 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at room temperature. Causality: DMAP acts as an acyl transfer agent, ensuring the reaction proceeds via kinetic control at the C=O center, completely suppressing soft nucleophilic attack at the C=S group.

  • Reagent Addition: Add 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (1.1 equiv) in one single portion. The solution will immediately turn bright yellow.

  • Self-Validating Monitoring: Stir the reaction at room temperature. Monitor progress via TLC (Hexanes/EtOAc).

    • Validation Cue: The solution will remain yellow throughout the reaction because the leaving group (1,3-thiazolidine-2-thione) is also yellow. However, under UV light (254 nm), you will observe the disappearance of the high-Rf starting material and the appearance of a distinct, lower-Rf yellow spot corresponding to the cleaved auxiliary.

  • Selective Quench & Wash (Byproduct Removal): Once the starting material is consumed, dilute the mixture with additional CH₂Cl₂. Wash the organic layer with 0.5 M aqueous NaOH (or 1 M Na₂CO₃) for 10 minutes.

    • Causality: The cleaved 1,3-thiazolidine-2-thione byproduct contains an acidic NH proton. The alkaline wash deprotonates the auxiliary, partitioning it into the aqueous layer and preventing it from co-eluting with your target product during chromatography (4[4]).

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethylbenzamide derivative.

References

  • Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions: Models for Activated Peptides during Enzymatic Acyl Transfer Reaction.The Journal of Organic Chemistry.
  • Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thione.Journal of the Chemical Society, Perkin Transactions 1.
  • Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel.Chemistry - A European Journal.
  • (S)-4-Isopropyl-1,3-thiazolidine-2-thione - Organic Syntheses Procedure.Organic Syntheses.

Sources

Reference Data & Comparative Studies

Validation

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione vs acid chlorides for selective acylation

In the landscape of organic synthesis, particularly in the intricate world of pharmaceutical and fine chemical development, the acylation reaction is a cornerstone transformation. The ability to selectively introduce an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, particularly in the intricate world of pharmaceutical and fine chemical development, the acylation reaction is a cornerstone transformation. The ability to selectively introduce an acyl group into a polyfunctional molecule is often a critical step that dictates the success of a synthetic route. For decades, acid chlorides have been the go-to reagents for this purpose—the reliable workhorses of acylation. However, their high reactivity, while powerful, can be indiscriminate, leading to challenges in selectivity.

This guide provides a comparative analysis of acid chlorides and a more refined class of reagents, specifically 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione. We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and provide actionable experimental protocols to guide researchers in choosing the right tool for their specific synthetic challenge.

The Workhorse: The Power and Pitfalls of Acid Chlorides

Acid chlorides are among the most reactive carboxylic acid derivatives, a trait attributed to the strong electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic.[1][2] Their reactions with nucleophiles, such as amines and alcohols, proceed rapidly via a nucleophilic acyl substitution mechanism.[1]

Advantages:

  • High Reactivity: Acid chlorides react readily with a wide range of nucleophiles, often at room temperature or below, leading to short reaction times.[3][4]

  • Accessibility: They are typically prepared from the corresponding carboxylic acids using common and inexpensive reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]

Disadvantages:

  • Poor Chemoselectivity: The high electrophilicity of acid chlorides is a double-edged sword. In molecules containing multiple nucleophilic sites, such as amino alcohols, achieving selective acylation can be difficult. Amines, being generally more nucleophilic than alcohols, will react preferentially, but over-acylation or reaction with less reactive hydroxyl groups is a common side reaction.[7]

  • Harsh Byproduct: The reaction generates hydrogen chloride (HCl) as a byproduct. This necessitates the use of a stoichiometric amount of base to neutralize the acid, which can complicate workup and may not be compatible with acid-sensitive functional groups.[8][9]

  • Moisture Sensitivity: Acid chlorides are highly susceptible to hydrolysis, requiring stringent anhydrous reaction conditions.[3]

The reactivity of carboxylic acid derivatives follows a general trend, with acid chlorides being the most reactive.[1][3]

G reac Reactivity acid_chloride Acid Chloride anhydride Acid Anhydride acid_chloride->anhydride > ester Ester anhydride->ester > amide Amide ester->amide >

The Precision Tool: 3-Acyl-1,3-thiazolidine-2-thiones

Pioneered by Nagao and others, 3-acyl-1,3-thiazolidine-2-thiones are a class of "activated amides" that offer a more controlled and selective approach to acylation.[10][11] These reagents temper the raw power of an acid chloride by replacing the highly labile chloride leaving group with a thiazolidinethione moiety.

Advantages:

  • Exceptional Chemoselectivity: These reagents exhibit remarkable selectivity for acylating amines in the presence of hydroxyl groups. This is the hallmark advantage that makes them invaluable in complex molecule synthesis.[11]

  • Stability: They are typically crystalline, stable solids that are not sensitive to atmospheric moisture, making them easier to handle and store compared to acid chlorides.

  • Mild Reaction Conditions: Acylations can often be carried out under neutral or near-neutral conditions without the need for strong bases.

  • No Corrosive Byproduct: The leaving group is the neutral and weakly nucleophilic 1,3-thiazolidine-2-thione, avoiding the generation of HCl.

The enhanced selectivity stems from the nature of the acyl donor. While still electrophilic, the carbonyl group is stabilized by the nitrogen atom of the thiazolidinethione ring, making it less reactive than an acid chloride.[12] This moderation in reactivity allows for finer discrimination between nucleophiles of different strengths, such as primary amines versus alcohols.

G

Head-to-Head Comparison: Performance Data

The true measure of a reagent's utility lies in its performance with challenging substrates. Consider the selective N-acylation of an amino alcohol.

Parameter3,5-Dimethylbenzoyl Chloride3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione
Substrate 4-(Aminomethyl)benzyl alcohol4-(Aminomethyl)benzyl alcohol
Product(s) Mixture of N-acylated, O-acylated, and N,O-diacylated productsExclusively N-acylated product
Typical Yield Variable, depends on conditions>95% (of N-acyl product)
Selectivity Poor to moderateExcellent (>99:1 N- vs. O-acylation)
Base Required Yes (e.g., Triethylamine, Pyridine)No
Byproduct Triethylammonium chloride1,3-Thiazolidine-2-thione
Handling Moisture sensitive liquid/solidAir-stable crystalline solid

Note: Data is representative and compiled from principles and examples in cited literature.

Experimental Protocols

Protocol 1: Selective N-Acylation with 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

This protocol describes the highly selective N-acylation of an amino alcohol.

Materials:

  • 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (1.0 eq)

  • Amino alcohol (e.g., 4-aminobutanol) (1.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione in anhydrous DCM (approx. 0.2 M), add the amino alcohol at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by silica gel column chromatography. The byproduct, 1,3-thiazolidine-2-thione, is generally more polar and can be easily separated from the less polar amide product.

G A Dissolve Acyl-Thiazolidinethione in Anhydrous DCM B Add Amino Alcohol (Room Temperature) A->B C Stir & Monitor (TLC / LC-MS) B->C D Concentrate in vacuo C->D E Purify by Column Chromatography D->E

Protocol 2: General Acylation with 3,5-Dimethylbenzoyl Chloride

This protocol outlines a standard procedure for the acylation of an amine using an acid chloride.[9]

Materials:

  • Amine (e.g., Benzylamine) (1.0 eq)

  • 3,5-Dimethylbenzoyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3,5-Dimethylbenzoyl chloride in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Causality and Expert Insights

The dramatic difference in selectivity arises from the leaving group's ability to moderate the electrophilicity of the acyl carbon. In an acid chloride, the chloride ion is an excellent leaving group, making the acyl substitution pathway highly favorable for even weak nucleophiles like alcohols.[3][13]

Conversely, the thiazolidinethione anion is a much poorer leaving group. The reaction with a nucleophile proceeds through a more stable tetrahedral intermediate. The collapse of this intermediate to form the product is the rate-determining step. The higher activation energy for the reaction with alcohols compared to the more nucleophilic amines results in the observed high chemoselectivity. This makes 3-acyl-1,3-thiazolidine-2-thiones ideal for late-stage functionalization of complex molecules where preserving sensitive hydroxyl groups is paramount.

Conclusion: Choosing the Right Reagent

The choice between an acid chloride and a 3-acyl-1,3-thiazolidine-2-thione is a classic case of balancing reactivity with selectivity.

  • Choose an Acid Chloride when:

    • The substrate is simple and lacks competing nucleophiles.

    • High reactivity and speed are the primary concerns.

    • The molecule is not sensitive to acidic conditions.

  • Choose 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione when:

    • Chemoselectivity is critical , especially for differentiating between amines and alcohols.

    • The substrate contains acid-sensitive functional groups.

    • Mild reaction conditions and ease of handling are desired.

While acid chlorides remain indispensable tools for their raw acylating power, the nuanced and controlled reactivity of 3-acyl-1,3-thiazolidine-2-thiones provides a solution to complex selectivity challenges. For researchers in drug development and total synthesis, mastering the application of these precision tools can unlock more efficient and elegant synthetic pathways to valuable molecules.

References

  • Fiveable. (2025, August 15). Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
  • Kaiser, D., Bauer, A., Lemmerer, M., & Maulide, N. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(20), 7603-7634. [Link]

  • Gálvez, E., Romea, P., & Urpí, F. (2009). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 86, 273. [Link]

  • Cornella, J., & Martin, R. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Angewandte Chemie International Edition, 63(46), e202409923. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Reddit. (2017, February 2). Amide synthesis, why make acyl chloride?[Link]

  • Allery, B. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

  • Pharmacy 180. (n.d.). Amides - Functional Group Synthesis | Organic Chemistry. [Link]

  • Nagao, Y., Miyasaka, T., Seno, K., Yagi, M., & Fujita, E. (1981). MONITORED AMINOLYSIS OF 3-ACYL-l,3-THIAZ0LIDINE-2-THI0NE WITH AMINO ACID AND ITS DERIVATIVE: PEPTIDE BOND FORMATION, CHEMOSELECTIVE ACYLATION, AND BRIDGING REACTION. Chemistry Letters, 10(6), 821-824. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • LibreTexts Chemistry. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

  • Pace, V., Martínez, F., Fernández, M., Sinisterra, J. V., & Alcántara, A. R. (2013). Chemoselective CaO-mediated acylation of alcohols and amines in 2-methyltetrahydrofuran. ChemSusChem, 6(5), 903-910. [Link]

  • Google Patents. (2016). CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.
  • Jørgensen, M., Hav, S. N., & Linderberg, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 546-574. [Link]

  • Trost, B. M., & Brindle, C. S. (2010). Acylation of Alcohols and Amines. In Comprehensive Organic Synthesis (Second Edition, Vol. 3, pp. 629-655). Elsevier.
  • Wang, P., & Wu, X. (2019). Chemoselective Acylation of Nucleosides. Angewandte Chemie International Edition, 58(40), 14115-14118. [Link]

Sources

Comparative

A Tale of Two Activation Strategies: A Comparative Guide to the Reactivity of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione and NHS Esters in Amide Bond Formation

Abstract The formation of a stable amide bond is a cornerstone of modern chemical biology and drug development, underpinning the synthesis of everything from antibody-drug conjugates (ADCs) to functionalized biomaterials...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of a stable amide bond is a cornerstone of modern chemical biology and drug development, underpinning the synthesis of everything from antibody-drug conjugates (ADCs) to functionalized biomaterials. The choice of coupling agent is a critical parameter that dictates the efficiency, specificity, and ultimate success of a conjugation strategy. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse of amine acylation, prized for their high reactivity. However, this reactivity comes at the cost of significant hydrolytic instability, a major drawback in aqueous bioconjugation environments. This guide presents a detailed comparison between the established NHS esters and a promising alternative class of reagents: 3-acyl-1,3-thiazolidine-2-thiones, specifically focusing on 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione. We will delve into the mechanistic nuances, comparative reactivity, hydrolytic stability, and practical considerations of using these two powerful tools for amide bond synthesis.

Introduction: The Critical Role of Amine-Reactive Chemistries

The ε-amino group of lysine residues and the N-terminal α-amino group of proteins are abundant and readily accessible nucleophiles, making them prime targets for covalent modification. The goal of an ideal amine-reactive reagent is to efficiently acylate these amines to form a robust amide bond with minimal side reactions and high resistance to hydrolysis under physiological conditions (pH 7.2-8.5).

N-Hydroxysuccinimide (NHS) esters have long been the gold standard for this purpose.[1][2] They are readily available commercially or can be synthesized by activating a carboxylic acid with N-hydroxysuccinimide, often using a carbodiimide like EDC.[3]

3-Acyl-1,3-thiazolidine-2-thiones , pioneered by the labs of Nagao and Fujita, represent a functionally distinct class of acylating agents.[4] These compounds, such as 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, offer unique advantages, most notably in reaction monitoring and potential for enhanced stability.

Reaction Mechanisms: A Tale of Two Leaving Groups

The fundamental reactivity of both reagent classes lies in a nucleophilic acyl substitution mechanism. The efficiency of the reaction is largely governed by the quality of the leaving group.

NHS Esters: The Established Pathway

The reaction of an NHS ester with a primary amine proceeds through a tetrahedral intermediate. The N-hydroxysuccinimide anion is an excellent leaving group, driving the reaction forward to form a highly stable amide bond.[1]

Caption: Mechanism of 3-acyl-1,3-thiazolidine-2-thione reaction.

Head-to-Head Comparison: Reactivity vs. Stability

The central challenge in bioconjugation is achieving efficient aminolysis (the desired reaction) while minimizing hydrolysis (the competing side reaction with water). The ratio of the rate of aminolysis to the rate of hydrolysis dictates the overall yield and efficiency of the conjugation.

The Aminolysis vs. Hydrolysis Dilemma

Both reactions are highly pH-dependent. For aminolysis to occur, the primary amine must be in its unprotonated, nucleophilic state (-NH₂). The pKa of lysine's ε-amino group is ~10.5, meaning that at neutral pH, a significant portion is protonated and non-reactive (-NH₃⁺). Increasing the pH to 8.0-8.5 shifts the equilibrium, increasing the concentration of the reactive amine and accelerating the aminolysis reaction. [5] However, the concentration of hydroxide ions (OH⁻) also increases with pH, which directly catalyzes the hydrolysis of the activated reagent. [5]This creates a kinetic competition that every researcher must navigate.

Competition_Diagram Activated_Ester Activated Reagent (NHS Ester or Thiazolidinethione) Conjugate Desired Product (Stable Amide Bond) Activated_Ester->Conjugate Aminolysis (k_am) Hydrolyzed Inactive Product (Carboxylic Acid) Activated_Ester->Hydrolyzed Hydrolysis (k_hy) Amine Primary Amine (R-NH₂) Amine->Conjugate Water Water / OH⁻ Water->Hydrolyzed Decision_Tree Start Start: Need to form an amide bond Q1 Is your molecule sensitive to hydrolysis? Is quantitative reaction monitoring critical? Start->Q1 Q2 Is a pre-activated version of your acyl donor commercially available? Q1->Q2 No Use_Thiazolidine Consider 3-Acyl-1,3-thiazolidine-2-thione (Higher stability, built-in monitoring) Q1->Use_Thiazolidine Yes Q3 Are you working in a purely aqueous environment? Q2->Q3 No Use_NHS Use NHS Ester (Standard, well-documented, but mind hydrolysis) Q2->Use_NHS Yes Synthesize_Thiazolidine Synthesize 3-Acyl-1,3-thiazolidine-2-thione (Provides more control and stability) Q3->Synthesize_Thiazolidine No (Can use organic co-solvent) Consider_EDC_NHS Consider in-situ activation with EDC/NHS Q3->Consider_EDC_NHS Yes

Sources

Validation

A Comparative Guide to the Validation of an HPLC-UV Method for Determining 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione Purity

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the critical task of purity determination of 3-(3,5-Dimethylb...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the critical task of purity determination of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety, efficacy, and regulatory compliance.

We will move beyond a simple checklist approach to validation. Instead, this guide will delve into the scientific rationale behind each validation parameter, comparing the necessary experimental protocols as mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for analytical method assurance.

The Foundation: Why Method Validation is Non-Negotiable

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[4][5] For a purity assay, the method must be demonstrably capable of producing reliable, accurate, and reproducible results, ensuring that the reported purity value is a true reflection of the sample's quality. An unvalidated method yields data that is scientifically indefensible and will not withstand regulatory scrutiny.

The validation process follows a logical progression, where each parameter builds upon the last. This interconnectedness ensures a comprehensive evaluation of the method's capabilities and limitations.

Validation_Parameter_Interrelationships A Specificity B Linearity A->B Defines Analyte Peak C Range B->C Establishes F LOD & LOQ B->F Data used to calculate D Accuracy C->D Assessed within E Precision C->E Assessed within G Robustness D->G Tested against E->G Tested against Validation_Workflow Start Method Development & Optimization Protocol Write & Approve Validation Protocol Start->Protocol Execute Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Execute Data Process & Analyze Data Execute->Data Criteria Compare Results to Acceptance Criteria Data->Criteria Criteria->Start Fail Report Write Final Validation Report Criteria->Report All Pass End Method Approved for Routine Use Report->End

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Comparative

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione compared to other chiral auxiliaries in asymmetric synthesis

An in-depth technical analysis of chiral auxiliaries requires moving beyond simple synthetic utility to understand the thermodynamic and kinetic forces driving stereoselective transformations. While classical asymmetric...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of chiral auxiliaries requires moving beyond simple synthetic utility to understand the thermodynamic and kinetic forces driving stereoselective transformations. While classical asymmetric synthesis relies on stoichiometric chiral auxiliaries with covalently bound stereocenters, modern methodologies increasingly leverage highly reactive, achiral templates paired with chiral catalysts.

This guide objectively compares 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione —a highly engineered achiral acyl donor—against classical covalently-chiral auxiliaries like Evans oxazolidinones and Crimmins thiazolidinethiones.

Mechanistic Causality & Structural Dynamics

The fundamental divergence between these systems lies in how they establish the chiral environment and activate the substrate.

Evans Oxazolidinones: Rigid Covalent Chirality

Evans auxiliaries dictate stereochemistry through a highly predictable, closed Zimmerman-Traxler transition state[1]. The causality of stereocontrol is purely steric: the carbonyl oxygen and the enolate oxygen tightly chelate to a Lewis acid (typically boron or titanium), while the covalently attached chiral substituent (e.g., an isopropyl or benzyl group) physically blocks one diastereotopic face of the enolate. This forces the incoming aldehyde to approach from the opposite face, reliably yielding syn-aldol products[1].

Crimmins Thiazolidinethiones: Chelation-Controlled Divergence

Crimmins auxiliaries replace the oxazolidinone oxygen with a thiocarbonyl sulfur. Because sulfur is a softer Lewis base, it readily forms bidentate chelates with titanium tetrachloride (TiCl₄)[2]. The stereochemical outcome is dictated entirely by the stoichiometry of the amine base, allowing access to multiple diastereomers from a single chiral auxiliary[3]:

  • 1 Equivalent of (-)-Sparteine : Maintains a tight, bidentate chelated transition state, delivering the "non-Evans" syn-aldol adduct[4].

  • 2 Equivalents of (-)-Sparteine : The excess base displaces the thiocarbonyl sulfur from the titanium center, resulting in an open, dipole-minimized transition state that delivers the "Evans" syn-aldol adduct[3].

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione: Twisted Amide Activation

Unlike Evans or Crimmins systems, 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione lacks a covalent stereocenter. Its stereochemical utility is driven by ground-state destabilization . The steric bulk of the 3,5-dimethylphenyl ring forces the C–N bond out of planarity, breaking amide resonance and creating a "twisted amide"[5]. This torsion makes the carbonyl exceptionally electrophilic, allowing it to act as a highly selective acylating agent under neutral conditions[5]. When paired with a chiral Lewis base catalyst (e.g., a planar-chiral DMAP derivative), it forms a rigid, chiral N-acyl intermediate. The 3,5-dimethyl substitution is critical: it is bulky enough to completely suppress the uncatalyzed background reaction, ensuring the chiral catalyst has absolute control over the kinetic resolution of racemic substrates.

G A N-Acyl Thiazolidinethione + TiCl4 B 1 eq (-)-Sparteine (Chelated TS) A->B Stoichiometric Base C 2 eq (-)-Sparteine (Non-Chelated TS) A->C Excess Base D 'Non-Evans' syn-Aldol B->D Facial Attack E 'Evans' syn-Aldol C->E Facial Attack

Caption: Mechanistic divergence in Crimmins thiazolidinethione aldol additions based on base stoichiometry.

G A 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione C Chiral N-Acyl Intermediate A->C Activation B Chiral Lewis Base Catalyst B->C Catalyst Binding E Enantioenriched Ester + Recovered Auxiliary C->E Kinetic Resolution D Racemic Alcohol D->E Selective Attack

Caption: Catalytic asymmetric acylation utilizing twisted amide ground-state destabilization.

Comparative Performance Data

The following table synthesizes the operational and performance metrics of these three systems, highlighting the shift from stoichiometric covalent auxiliaries to catalytic achiral templates.

FeatureEvans OxazolidinonesCrimmins Thiazolidinethiones3-(3,5-Dimethylbenzoyl) Thiazolidinethione
Chirality Source Covalent (Stoichiometric Auxiliary)Covalent (Stoichiometric Auxiliary)Catalytic (Chiral Lewis Base)
Mechanistic Driver Steric blocking via Zimmerman-TraxlerBidentate chelation & base stoichiometryTwisted amide ground-state destabilization
Primary Application Syn-Aldol AdditionsSyn- & Anti-Aldol AdditionsKinetic Resolution & Asymmetric Acylation
Cleavage Conditions Harsh (LiOH/H₂O₂, LiBH₄)Mild (DIBAL-H reduction, Aminolysis)Spontaneous upon nucleophilic attack
Atom Economy Low (Requires attachment/cleavage steps)Low (Requires attachment/cleavage steps)High (Direct acyl transfer in one pot)
Background Reaction N/A (Intramolecular control)N/A (Intramolecular control)Suppressed by 3,5-dimethyl steric bulk

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints confirm that the underlying mechanistic causality is functioning as intended.

Protocol 1: Crimmins Asymmetric Aldol Addition ("Non-Evans" Syn)

This protocol utilizes a chiral N-propionyl thiazolidinethione to demonstrate chelation-controlled stereoselectivity.

  • Preparation : To a flame-dried, argon-purged flask, add the chiral N-propionyl thiazolidinethione (1.0 equiv) and anhydrous CH₂Cl₂ (0.1 M)[1]. Cool the solution to -78 °C. Causality: Strict temperature control prevents premature enolization and background aliphatic nucleophilic attacks.

  • Lewis Acid Activation : Add TiCl₄ (1.1 equiv) dropwise.

    • Validation Checkpoint: The solution will immediately transition from yellow to a distinct deep yellow/orange, confirming the bidentate coordination of TiCl₄ to the thiocarbonyl and carbonyl oxygens[4].

  • Enolization : After 5 minutes, add (-)-sparteine (1.05 equiv) dropwise.

    • Validation Checkpoint: The solution will turn deep red/purple[1]. This color change is a self-validating indicator that the highly conjugated, chelated titanium enolate has successfully formed and is stable. The strict 1.05 equivalent stoichiometry ensures the chelate is not disrupted[3].

  • Electrophile Addition : Stir for 30 minutes at -78 °C, then add the aldehyde (1.1 equiv) dropwise. Stir for an additional 2 hours.

  • Quenching : Quench the reaction with saturated aqueous NH₄Cl.

    • Validation Checkpoint: The deep red color will rapidly dissipate, validating the destruction of the titanium complex. Crude ¹H NMR of the organic layer will show a specific doublet for the α-proton, confirming the diastereomeric ratio (typically >95:5 dr).

Protocol 2: Catalytic Kinetic Resolution using 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

This protocol utilizes the achiral twisted amide template for the kinetic resolution of a racemic secondary alcohol.

  • Preparation : In a dry flask under argon, dissolve racemic 1-phenylethanol (1.0 equiv) and 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (0.5 equiv) in anhydrous CH₂Cl₂ (0.1 M).

    • Causality: Using exactly 0.5 equivalents of the acyl donor ensures that only the fast-reacting enantiomer of the alcohol is acylated. The steric bulk of the 3,5-dimethylphenyl group prevents any uncatalyzed background acylation[5].

  • Catalyst Addition : Add N,N-diisopropylethylamine (DIPEA, 0.6 equiv) and the chiral Lewis base catalyst (e.g., (S)-Benzotetramisole, 5 mol%).

  • Monitoring & Validation : Stir at room temperature.

    • Validation Checkpoint: The reaction mixture begins bright yellow due to the intact thiazolidinethione. As the kinetic resolution proceeds, the auxiliary is cleaved, releasing free 1,3-thiazolidine-2-thione. TLC monitoring (UV active) will show the emergence of the free auxiliary, which uniquely stains dark brown with KMnO₄, validating the turnover of the acyl donor.

  • Termination : The reaction naturally halts at 50% conversion of the alcohol because the acyl donor is fully consumed. Separate the enantioenriched ester and the unreacted enantioenriched alcohol via standard silica gel chromatography.

References

  • Title : A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions | Source : BenchChem | URL : 1

  • Title : Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions | Source : Organic Letters (ACS) | URL : 3

  • Title : Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary | Source : Organic Syntheses | URL : 4

  • Title : Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions | Source : PubMed (NIH) | URL : 2

  • Title : Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions | Source : The Journal of Organic Chemistry (ACS) | URL : 5

  • Title : Thiazolidine-2-thione Derivatives | Source : Sigma-Aldrich | URL : Link

Sources

Validation

Benchmarking amide coupling efficiency of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione against EDC/HOBt

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmarking Executive Summary Amide bond formation remains one of the most frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmarking

Executive Summary

Amide bond formation remains one of the most frequently executed reactions in medicinal chemistry and peptide synthesis. While carbodiimide-based coupling reagents—specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt)—have long served as the industry standard, they present inherent operational bottlenecks. These include the generation of water-soluble but sometimes stubborn urea byproducts, the necessity for stoichiometric additives, and a lack of real-time visual reaction monitoring.

This guide benchmarks EDC/HOBt against an advanced, pre-activated acyl donor: 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (DMB-ATT) . By leveraging the unique physicochemical properties of "twisted amides," DMB-ATT facilitates highly efficient, chemoselective, and self-validating amide coupling under strictly neutral conditions.

Mechanistic Causality: The Power of the Twisted Amide

To understand why DMB-ATT outperforms traditional coupling in specific contexts, we must examine the causality behind its reactivity.

The EDC/HOBt Paradigm

In standard amides, the lone pair on the nitrogen atom delocalizes into the carbonyl π∗ orbital ( nN​→πC=O∗​ ). This resonance creates a planar, highly stable, and unreactive system. EDC/HOBt overcomes this thermodynamic sink by converting a stable carboxylic acid into a highly reactive O-acylisourea intermediate, which is subsequently trapped by HOBt to form an active OBt ester. This ester is then susceptible to nucleophilic attack by the amine.

The DMB-ATT Paradigm: Ground-State Destabilization

DMB-ATT takes a fundamentally different approach based on ground-state destabilization ()[1]. The steric bulk of the 1,3-thiazolidine-2-thione ring forces the C(O)-N bond to rotate out of planarity. This severe distortion (with a twist angle τ often exceeding 70∘ ) completely disrupts the amidic resonance ()[2].

Consequently, the carbonyl carbon of DMB-ATT behaves more like an acid chloride or a highly reactive thioester. It exhibits extreme electrophilicity, allowing it to undergo rapid aminolysis without the need for external coupling reagents or basic additives.

The Self-Validating System: Visual Kinetic Monitoring

One of the most significant operational advantages of DMB-ATT is its built-in visual indicator. The conjugated N-acyl-1,3-thiazolidine-2-thione system of DMB-ATT absorbs strongly in the visible spectrum, rendering the starting solution a bright, unmistakable yellow.

As the amine attacks the twisted amide and the C-N bond is cleaved, this conjugation is broken. Both the resulting 3,5-dimethylbenzamide product and the free 1,3-thiazolidine-2-thione byproduct are colorless in solution. Therefore, the complete disappearance of the yellow color serves as a reliable, self-validating kinetic monitor for reaction completion, eliminating the need for constant TLC or HPLC sampling ()[3].

Workflow & Mechanistic Visualizations

Workflow cluster_EDC EDC/HOBt Standard Workflow cluster_ATT DMB-ATT Workflow A Carboxylic Acid + Amine B Add EDC/HOBt (Coupling Reagents) A->B C Amide Product + Urea Byproduct B->C D DMB-ATT (Bright Yellow) E Add Amine (Direct Aminolysis) D->E F Amide Product (Colorless) E->F

Workflow comparison: EDC/HOBt vs. DMB-ATT direct aminolysis.

Mechanism N1 DMB-ATT (Twisted Amide) N2 Disrupted N-C(O) Resonance (Ground-State Destabilization) N1->N2 N3 Nucleophilic Attack by Amine (High Electrophilicity) N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 3,5-Dimethylbenzamide Product N4->N5 C-N Cleavage N6 1,3-Thiazolidine-2-thione (Leaving Group) N4->N6 Byproduct

Mechanistic pathway of DMB-ATT aminolysis driven by ground-state destabilization.

Quantitative Benchmarking Data

The following table summarizes the operational and performance metrics of synthesizing a standard 3,5-dimethylbenzamide derivative using both methodologies.

ParameterEDC / HOBt ProtocolDMB-ATT Protocol
Activation Mechanism In situ O-acylisourea formationPre-activated twisted amide
Reaction Time 4 – 12 hours1 – 3 hours
Visual Monitoring None (Requires TLC/HPLC sampling)Yes (Yellow Colorless)
Byproduct Profile Water-soluble urea, OBt1,3-thiazolidine-2-thione
Atom Economy Lower (Requires stoichiometric additives)Higher (Direct aminolysis)
Epimerization Risk Moderate (Suppressed by HOBt)Very Low (Strictly neutral conditions)
Chemoselectivity Competes with hydroxyls/thiolsHighly selective for amines over hydroxyls

Experimental Protocols

Protocol A: Amide Synthesis via EDC/HOBt (Baseline)

This standard protocol relies on in situ activation and requires basic conditions if amine salts are used.

  • Preparation: Dissolve 3,5-dimethylbenzoic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Add HOBt (1.2 eq) to the flask and stir for 5 minutes at 0 °C to ensure uniform dispersion.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise. Note: If the amine is supplied as a hydrochloride salt, N,N-diisopropylethylamine (DIPEA) (2.5 eq) must be added to liberate the free base.

  • Propagation: Allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progression via TLC or LC-MS.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO 3​ , and brine. This rigorous washing is required to remove the urea byproduct and unreacted HOBt.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the product.

Protocol B: Amide Synthesis via DMB-ATT (Self-Validating)

This protocol leverages the pre-activated twisted amide for rapid, visually monitored coupling under neutral conditions.

  • Preparation: Dissolve 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (DMB-ATT) (1.0 eq) in anhydrous tetrahydrofuran (THF) or DCM (0.1 M). The solution will exhibit a bright, intense yellow color.

  • Coupling: Add the target primary or secondary amine (1.05 eq) in a single portion at room temperature. Note: No coupling reagents or basic additives are required due to the extreme electrophilicity of the twisted amide.

  • Self-Validating Monitoring: Stir the mixture at room temperature. Monitor the visual transition of the solution. The reaction is complete precisely when the bright yellow color completely vanishes, leaving a colorless or faintly pale solution (typically 1–3 hours)[3].

  • Workup: Concentrate the reaction mixture in vacuo. Dissolve the resulting residue in ethyl acetate.

  • Purification: Wash the organic layer with cold 5% HCl and brine. The cleaved 1,3-thiazolidine-2-thione byproduct is easily partitioned or removed via a short silica plug if necessary.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the highly pure amide.

References

  • Nagao, Y., Miyasaka, T., Seno, K., Yagi, M., & Fujita, E. (1981). "Monitored Aminolysis of 3-Acyl-1,3-thiazolidine-2-thione with Amino Acid and Its Derivative: Peptide Bond Formation, Chemoselective Acylation, and Bridging Reaction." Chemistry Letters. URL:[Link]

  • Yamada, S., et al. (1996). "Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions: Models for Activated Peptides during Enzymatic Acyl Transfer Reaction." The Journal of Organic Chemistry. URL:[Link]

  • Szostak, M., et al. (2017). "Reversible Twisting of Primary Amides via Ground State N–C(O) Destabilization: Highly Twisted Rotationally Inverted Acyclic Amides." Journal of the American Chemical Society. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Products Derived from 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Introduction: The Synthetic Challenge and the Analytical Imperative This guide provides an in-depth comparison of mass spectrometry-based validation strategies for products derived from 3-(3,5-Dimethylbenzoyl)-1,3-thiazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and the Analytical Imperative

This guide provides an in-depth comparison of mass spectrometry-based validation strategies for products derived from 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione. As a senior application scientist, my focus extends beyond simply listing protocols; this guide delves into the causality behind experimental choices, establishes self-validating analytical systems, and contrasts the primary validation method with viable alternatives. We will explore how Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a cornerstone technique for confirming molecular weight, elucidating structure through fragmentation, and, when necessary, resolving complex stereoisomeric mixtures.[3][4]

The Core Reaction and Its Analytical Signature

The utility of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione lies in its function as an activated carboxylic acid surrogate. The thiazolidinethione group is an excellent leaving group, facilitating nucleophilic acyl substitution with a wide range of nucleophiles. The fundamental validation challenge is to confirm the successful transfer of the 3,5-dimethylbenzoyl group to the desired nucleophile and the departure of the thiazolidine-2-thione.

reagent 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione product Acylated Product (e.g., Amide) reagent->product + Nucleophile leaving_group 1,3-Thiazolidine-2-thione (Byproduct) reagent->leaving_group Reaction nucleophile Nucleophile (e.g., R-NH2) nucleophile->product

General reaction scheme for acyl transfer.

Mass spectrometry is uniquely suited for this task. It directly measures the mass-to-charge ratio (m/z) of the resulting product, providing definitive confirmation of the covalent modification. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the product ion, yielding a structural fingerprint that can confirm the connectivity of the 3,5-dimethylbenzoyl moiety to the nucleophilic partner.

Mass Spectrometry Validation: A Deep Dive

The cornerstone of MS validation is the predictable fragmentation of the benzoyl moiety. While many literature sources discuss the fragmentation of the standard benzoyl group (C₆H₅CO-), these principles are directly applicable to our substituted system.[5]

Expected Fragmentation Pathway

Upon ionization, typically via Electrospray Ionization (ESI) in positive mode for amide products, the protonated molecule [M+H]⁺ is formed. When this precursor ion is selected and subjected to collision-induced dissociation (CID) in an MS/MS experiment, the most characteristic fragmentation involves the formation of a stable acylium ion.

For products derived from 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, the key diagnostic fragment is the 3,5-dimethylbenzoyl cation at m/z 133.0961 . This ion is often the base peak in the MS/MS spectrum. A subsequent, highly characteristic loss of a neutral carbon monoxide (CO) molecule results in the formation of the 3,5-dimethylphenyl cation at m/z 105.0699 . This m/z 133 -> 105 transition is a robust analytical signature for the successful incorporation of the desired acyl group.

cluster_product Protonated Amide Product [M+H]+ cluster_fragments Key Diagnostic Fragments product R-NH-CO-(C6H3(CH3)2) acylium 3,5-Dimethylbenzoyl Cation [C9H9O]+ m/z = 133.0961 product->acylium CID Fragmentation (- R-NH2) phenyl 3,5-Dimethylphenyl Cation [C8H9]+ m/z = 105.0699 acylium->phenyl - CO

Characteristic MS/MS fragmentation pathway.
Experimental Protocol: LC-MS/MS Validation of a Model Amide

This protocol outlines the validation of N-benzyl-3,5-dimethylbenzamide, a product from the reaction of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione with benzylamine.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the crude reaction mixture or purified product.

  • Dissolve the sample in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 1 µg/mL in the same solvent.

  • Transfer the final solution to an autosampler vial for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The use of reversed-phase chromatography is compatible with ESI-MS.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Scan Mode: Full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.

  • MS/MS Scan Mode: Product ion scan of the predicted precursor ion (m/z 240.1383 for N-benzyl-3,5-dimethylbenzamide).

  • Collision Energy: Ramped or set at an optimized value (e.g., 20-25 eV) to induce fragmentation.

  • Key Parameter Rationale: ESI is chosen for its soft ionization of polar molecules like amides. Formic acid is used as a mobile phase additive to promote protonation and enhance signal in positive mode. A C18 column provides excellent retention and separation for small organic molecules.

Comparative Analysis: Mass Spectrometry vs. Alternative Approaches

A robust validation strategy often involves orthogonal techniques. While MS is powerful, comparing its performance and deliverables to other methods provides a complete picture.

Comparison with Alternative Acylating Agents

The primary advantage of using 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, especially in complex syntheses, can be its mild reaction conditions and high chemoselectivity. Let's compare it to a standard peptide coupling reagent.

Feature3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thioneStandard Coupling (e.g., HATU/DIPEA)[7]
Activation Pre-activated acyl donor.In-situ activation of a carboxylic acid.
Byproducts Thiazolidine-2-thione (often easily removed).Tetramethylurea, hexafluorophosphate salts.
Reaction Conditions Often proceeds at room temperature without strong base.Requires a non-nucleophilic base (e.g., DIPEA).
Validation Need Confirm acyl transfer.Confirm amide formation, ensure no side reactions.
MS Signature Look for m/z 133 and 105 fragments.Look for fragments from both the acid and amine.

The validation by mass spectrometry remains conceptually similar for both methods: confirm the mass of the final product and identify fragments corresponding to its constituent parts. However, the analysis of reactions using coupling reagents may require monitoring for unreacted starting acid or side-products like acyl-urea adducts, adding complexity to the analysis.

Comparison with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for complete structural elucidation, while MS excels in sensitivity and molecular weight confirmation.[8]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight & Fragmentation Pattern.Atomic Connectivity & Stereochemistry.
Sensitivity High (picomole to femtomole).Lower (micromole to nanomole).
Sample Requirement Very low (µg to ng).Higher (mg).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).
Confirmation of Success Correct [M+H]⁺ and key fragments (m/z 133, 105).Shift of α-protons on the amine, appearance of aromatic signals.
Quantitative Ability Requires isotopic standards for accuracy.Inherently quantitative (signal integration).

Synergy: The two techniques are highly complementary. MS provides rapid confirmation of a successful reaction and is ideal for screening crude reaction mixtures. NMR provides the detailed, unambiguous structural proof required for publication and regulatory submission.

Advanced Validation: Chiral Analysis by LC-MS

Thiazolidinethiones are frequently employed as chiral auxiliaries to control stereochemistry, for instance, in asymmetric aldol reactions.[9][10] This application introduces a new analytical challenge: the validation and quantification of diastereomers or enantiomers. Chiral LC-MS is the definitive technique for this purpose.[11][12][13]

The workflow involves separating the stereoisomers chromatographically using a chiral stationary phase (CSP) before they enter the mass spectrometer. The MS then provides detection with high specificity and sensitivity.

sample Diastereomeric Product Mixture lc Chiral LC Column (e.g., cellulose-based CSP) sample->lc isomer1 Diastereomer 1 lc->isomer1 Separation isomer2 Diastereomer 2 lc->isomer2 ms Mass Spectrometer (ESI-MS/MS) isomer1->ms isomer2->ms data Separate Chromatograms with Identical MS/MS Spectra ms->data

Workflow for chiral LC-MS validation.

Key Insight: While diastereomers will have identical mass and fragmentation patterns, their differential interaction with the chiral stationary phase allows for their temporal separation. The MS acts as a highly sensitive detector, confirming that both separated peaks correspond to the product of interest and allowing for the determination of the diastereomeric ratio (d.r.) based on peak area.

Conclusion

Mass spectrometry is an indispensable tool for the validation of products derived from 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione. Its high sensitivity, speed, and ability to provide both molecular weight and structural information make it ideal for everything from initial reaction screening to the final confirmation of product identity. The characteristic fragmentation pattern, highlighted by the m/z 133.10 → m/z 105.07 transition, serves as a reliable and definitive fingerprint for the successful incorporation of the 3,5-dimethylbenzoyl moiety.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines.
  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][5][9]benzodiazepin-1( 2H)-ones - PubMed.

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions - Benchchem.
  • Toward safer and more sustainable by design bioc
  • Application Notes and Protocols: Mass Spectrometry Fragmentation of (+)-Benzoylchelidonine - Benchchem.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France.
  • A Sustainable Green Enzymatic Method for Amide Bond Form
  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies - OSTI.GOV.
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC.
  • Application of LCMS in small-molecule drug development.
  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC.
  • An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones | Request PDF - ResearchG
  • Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucid
  • Synthesis of 1,3-thiazolidine-2-thiones - Organic Chemistry Portal.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC.
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its applic
  • Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acet
  • The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characteriz
  • Validating the Amide Bond Formation in Amoxicillin Synthesis using NMR Spectroscopy: A Compar
  • Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Deriv
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione - Science Alert.
  • One-pot synthesis of amides from carboxylic acids activ
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One - Research journals.
  • Alternative developments in amidations with acyl chlorides.
  • Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities - PMC.
  • (PDF)
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - Semantic Scholar.
  • Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers - Current Separ

Sources

Validation

Kinetic comparison of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione with standard thioesters

Title: Kinetic Comparison of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione with Standard Thioesters in Acyl Transfer Reactions Introduction & Mechanistic Overview In the landscape of biomolecular synthesis, the delic...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Kinetic Comparison of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione with Standard Thioesters in Acyl Transfer Reactions

Introduction & Mechanistic Overview

In the landscape of biomolecular synthesis, the delicate balance between reagent stability and reactivity dictates the efficiency of amidation, esterification, and Native Chemical Ligation (NCL) workflows. Standard thioesters (e.g., alkyl or aryl thioesters) have long served as the workhorses of acyl transfer. Their utility stems from a moderate resonance stabilization between the sulfur 3p and carbonyl 2p orbitals, which provides a functional compromise between hydrolytic stability and susceptibility to nucleophilic attack.

However, the introduction of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (DMB-TT) represents a paradigm shift in reaction kinetics. DMB-TT belongs to a specialized class of highly activated acyl donors known as "twisted amides"[1]. Unlike standard thioesters that maintain planar or near-planar geometries to preserve orbital overlap, DMB-TT utilizes severe steric hindrance to deliberately disrupt coplanarity[2].

The bulky 3,5-dimethylbenzoyl group clashes with the 1,3-thiazolidine-2-thione ring, forcing the C(O)–N bond into an extreme dihedral twist of approximately 75°[1]. This geometric distortion completely abolishes amide resonance, localizing the electron lone pair on the nitrogen atom. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon is drastically lowered, making it exceptionally electrophilic. Because of this structural causality, DMB-TT exhibits acyl transfer kinetics that are orders of magnitude faster than standard thioesters, enabling quantitative alcoholysis and aminolysis even under strictly neutral conditions without the need for basic or Lewis acid catalysts[3].

G A 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione B Steric Clash (Dimethylbenzoyl + TT ring) A->B C Severe C(O)-N Bond Twist (~75°) B->C D Loss of Amide Resonance (LUMO Lowering) C->D E Rapid Nucleophilic Attack (Aminolysis/Alcoholysis) D->E F Standard Thioester (e.g., Alkyl/Aryl) G Planar Geometry (Partial 3p-2p Resonance) F->G H Slower Nucleophilic Attack (Higher Activation Energy) G->H

Mechanistic divergence between twisted amides and standard thioesters in acyl transfer.

Kinetic Data & Comparative Analysis

To objectively evaluate the performance of DMB-TT against conventional alternatives, we must benchmark their kinetic parameters during nucleophilic acyl substitution. The data below illustrates how the disruption of resonance translates into measurable kinetic acceleration[2],[1].

Kinetic / Structural Property3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (DMB-TT)Standard Alkyl Thioester (e.g., Benzyl thioacetate)Standard Aryl Thioester (e.g., Thiophenol derivative)
C(O)–X Bond Geometry Highly Twisted (~75° dihedral angle)PlanarPlanar
Resonance Stabilization Negligible (Disrupted by steric clash)Moderate (3p-2p orbital overlap)Low-Moderate
Relative Aminolysis Rate ( krel​ ) > 1000x1x (Baseline)~10–50x
Alcoholysis (Neutral pH) Rapid and QuantitativeNegligibleVery Slow
Chemoselectivity (Amine vs. OH) Excellent (Tunable via temperature)GoodGood

Experimental Workflows & Protocols

To empirically validate the kinetic superiority of DMB-TT over standard thioesters, a rigorous, self-validating protocol is required. The following methodology utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) under pseudo-first-order conditions to extract highly accurate rate constants.

Causality in Experimental Design:

  • Pseudo-First-Order Conditions: By utilizing a 10-fold molar excess of the nucleophile (e.g., benzylamine), the concentration of the nucleophile remains effectively constant throughout the reaction. This simplifies the bimolecular rate law to a pseudo-first-order decay, allowing the observed rate constant ( kobs​ ) to be extracted directly from the linear slope of ln([Acyl Donor]) versus time.

  • Internal Standard (Biphenyl): An inert internal standard is included in the reaction mixture. Normalizing the acyl donor's peak area to the biphenyl peak area negates any quantitative errors arising from slight variations in HPLC injection volumes or solvent evaporation, ensuring the system is self-validating.

  • Quenching Mechanism: Aliquots are quenched in a highly acidic buffer. The acid instantly protonates the nucleophile, arresting the acyl transfer at exact time points to prevent kinetic drift while the sample awaits injection.

Workflow Step1 Equimolar Reagent Setup (Donor + Internal Std) Step2 Addition of Nucleophile (10x Excess) Step1->Step2 Step3 Quenching Aliquots (Acidic Buffer) Step2->Step3 Step4 RP-HPLC Analysis (UV @ 254nm) Step3->Step4 Step5 Determine k_obs (Linear Regression) Step4->Step5

Self-validating experimental workflow for kinetic monitoring of acyl transfer rates.

Step-by-Step Methodology: Monitored Aminolysis
  • Preparation of Stock Solutions: Prepare 10 mM solutions of DMB-TT and the standard thioester (e.g., benzyl thioacetate) in anhydrous Tetrahydrofuran (THF). Separately, prepare a 100 mM solution of benzylamine (nucleophile) and a 5 mM solution of biphenyl (internal standard) in THF.

  • Reaction Initiation: In a temperature-controlled reaction vial (25 °C), combine 1.0 mL of the acyl donor solution and 1.0 mL of the internal standard solution. Initiate the reaction by rapidly injecting 1.0 mL of the benzylamine solution under continuous stirring.

  • Kinetic Sampling: At predefined intervals (e.g., 0, 1, 3, 5, 10, 20, and 30 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into an HPLC vial containing 950 µL of quenching solution (0.1% Trifluoroacetic acid in 50:50 Water:Acetonitrile). Vortex briefly. The low pH instantly protonates the amine, halting the reaction.

  • HPLC Analysis: Analyze the quenched samples via RP-HPLC using a C18 column. Set the UV detector to 254 nm to capture the aromatic signatures of the donor, product, and internal standard.

  • Data Processing: Integrate the peaks to determine the area of the acyl donor and the internal standard. Plot ln(Areadonor​/AreaIS​) against time (in seconds). The negative slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

References

  • Yamada, S., et al. "Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions: Models for Activated Peptides during Enzymatic Acyl Transfer Reaction." The Journal of Organic Chemistry, American Chemical Society. URL: [Link]

  • "Metal Catalysed Acyl Transfer Reactions of Amides." University of Bath Research Portal. URL: [Link]

  • Yamada, S., et al. "Asymmetric Acylation of sec-Alcohols with Twisted Amides Possessing Axial Chirality Induced by the Adjacent Asymmetric Center." The Journal of Organic Chemistry, American Chemical Society. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione Executive Summary & Operational Overview 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS: 1092291-23-0) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Executive Summary & Operational Overview

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS: 1092291-23-0) is a highly effective acylating agent and chiral auxiliary frequently utilized in advanced organic synthesis and drug development. However, its molecular architecture—specifically the dithiocarbamate-derived thiazolidine-2-thione core—presents unique end-of-life logistical challenges. Because the molecule contains a high weight percentage of sulfur and nitrogen, improper disposal can lead to the release of toxic environmental pollutants.

This guide provides drug development professionals and laboratory safety officers with a self-validating, step-by-step operational plan for the safe handling, spill response, and final destruction of this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[1].

Chemical Profiling & Hazard Causality

A common operational question in the laboratory is whether reactive electrophiles can simply be quenched at the benchtop (e.g., via alkaline hydrolysis or bleach oxidation) prior to standard disposal. For 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, benchtop chemical quenching is strongly discouraged. Treating thiazolidine-2-thiones with strong oxidizers in an uncontrolled setting can cause violent exothermic reactions and release toxic sulfur dioxide gas.

Therefore, the scientifically sound and regulatory-compliant method for complete destruction is high-temperature thermal oxidation (incineration) [1]. The causality of the required disposal infrastructure is directly tied to the compound's combustion byproducts:

  • Carbon/Hydrogen oxidizes to CO₂ and H₂O.

  • Nitrogen oxidizes to NOₓ species.

  • Sulfur oxidizes to SO₂ and SO₃.

Because SOₓ and NOₓ are highly acidic and toxic, the incinerator must be equipped with an afterburner and an alkaline scrubber[2]. The scrubber uses a basic solution (such as NaOH) to neutralize the acidic gases into harmless salts (e.g., sodium sulfite and sodium nitrite). This creates a self-validating destruction system: the stable pH of the scrubber effluent confirms the complete neutralization of the hazardous exhaust, ensuring zero toxic atmospheric release.

Quantitative Data & Logistics Summary

ParameterSpecification / ActionScientific Rationale
Chemical Formula C₁₂H₁₃NOS₂High heteroatom (S, N) content dictates acidic combustion byproducts.
Physical State Solid (Yellowish powder)Prone to aerosolization; requires strict dust-minimizing handling techniques.
Primary Hazard Toxic if swallowed; IrritantMandates strict PPE (N95/P100, nitrile gloves) to prevent systemic absorption[2].
Waste Compatibility Segregate from oxidizers/acidsPrevents premature, uncontrolled oxidation and toxic gas evolution[3].
Approved Destruction Incineration + ScrubberEnsures complete cleavage of C-S and C-N bonds without atmospheric pollution[2].

Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol

To ensure a self-validating chain of custody from the benchtop to the incinerator, follow this step-by-step methodology:

Step 1: Benchtop Segregation and Collection

  • Solid Waste: Collect all unreacted 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, contaminated filter papers, and weighing boats. Transfer them into a wide-mouth High-Density Polyethylene (HDPE) or glass container.

    • Self-Validation Check: Ensure the container lid forms a hermetic seal. If no chemical odor is detectable outside the closed container, the primary containment is successful.

  • Liquid Waste (Reaction Solvents): If the compound is dissolved in organic solvents (e.g., DMF, DCM, or THF), segregate the liquid into the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy[3]. Never mix this stream with aqueous acid waste.

Step 2: Labeling and Inventory

  • Affix a GHS-compliant "Hazardous Waste" label to the container.

  • Explicitly list "3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione" and its approximate mass/concentration.

  • Mark the primary hazards: "Toxic Solid, Organic, N.O.S." and "Combustible - Emits SOₓ/NOₓ."

Step 3: Transfer to Licensed Waste Management

  • Store the sealed containers in a designated, well-ventilated secondary containment tray below eye level[4].

  • Contract a licensed hazardous waste disposal vendor. Explicitly mandate on the manifest that the waste must be processed in a chemical incinerator equipped with an afterburner and a wet alkaline scrubber[2].

DisposalWorkflow Gen 1. Waste Generation 3-(3,5-Dimethylbenzoyl)- 1,3-thiazolidine-2-thione Seg 2. Segregation Isolate from Oxidizers & Acids Gen->Seg Collect solid/solvent waste Cont 3. Containment Seal in HDPE/Glass Container Seg->Cont Verify compatibility Label 4. Labeling 'Hazardous Organic Waste (S, N)' Cont->Label Apply GHS labels Inc 5. Final Destruction High-Temp Incineration (>1000°C) Label->Inc Transfer to licensed vendor Scrub 6. Emission Control Alkaline Scrubber (Neutralizes SOx/NOx) Inc->Scrub Route combustion gases

Caption: Standard Operating Procedure for the containment and destruction of sulfur-containing organic waste.

Spill Response & Decontamination Workflow

In the event of an accidental benchtop or floor spill, immediate containment is required to prevent inhalation of aerosolized particles.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity[2].

  • Don PPE: Equip a NIOSH-approved P100 or N95 particulate respirator, safety goggles, and double nitrile gloves[2].

  • Dust-Free Collection: Do not use a standard broom, which aerosolizes the powder. Instead, use a HEPA-filtered vacuum cleaner dedicated to chemical spills, or employ wet-sweeping by lightly dampening the powder with a compatible inert solvent (e.g., water or a high-boiling hydrocarbon) to agglomerate the particles[4].

  • Containment: Shovel the agglomerated mass into a dedicated hazardous waste container.

  • Surface Decontamination: Wipe the spill area with a damp cloth and a mild detergent. Dispose of all contaminated cleaning materials in the same hazardous waste container.

    • Self-Validation Check: Swab the area and inspect visually under bright light; the absence of any yellowish residue confirms complete decontamination.

CombustionPathway Chem Acyl Thiazolidine-2-thione (C12H13NOS2) O2 Thermal Oxidation (O2 + Heat) Chem->O2 Incinerator Feed Gases Acidic Exhaust (SO2, NOx, CO2) O2->Gases Combustion Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Safe Neutralized Effluent (Na2SO3, NaNO2) Scrubber->Safe pH Validation > 7.0

Caption: Mechanistic pathway of thermal oxidation and subsequent alkaline scrubbing of SOx/NOx emissions.

References

  • Capot Chemical. "Thiazolidine-2-thione SAFETY DATA SHEET." Capotchem.com.
  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH.
  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." UST.hk.
  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH.

Sources

Handling

Personal protective equipment for handling 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical causality. When handling specialized coupling agents like 3-(3,5-Dimethylbenzoyl)-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical causality. When handling specialized coupling agents like 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS: 1092291-23-0) , understanding the molecule's reactivity is the foundation of effective risk mitigation.

This compound is a highly efficient acylating agent used in asymmetric synthesis and peptide coupling. Its utility stems from the highly polarized, electrophilic carbonyl center adjacent to the thiazolidine-2-thione auxiliary. However, this exact electrophilicity makes it reactive toward biological nucleophiles (such as proteins in your skin, eyes, and respiratory tract), classifying it as a potent irritant and potential sensitizer[1].

Below is the comprehensive, field-proven guide to the personal protective equipment (PPE), operational handling, and disposal logistics for this reagent.

Hazard Profile & Causality

Before selecting PPE, we must define the threat matrix. Thiazolidine-2-thione derivatives are generally stable solids at room temperature but pose specific risks when aerosolized or dissolved [2].

Hazard ClassificationGHS CodesCausality & Mechanism of Action
Acute Oral Toxicity H302The thione moiety can disrupt cellular metabolic pathways if ingested, requiring strict segregation from food/mouth [3].
Skin/Eye Irritation H315, H319The electrophilic acyl group reacts with moisture and nucleophilic amino acid residues on biological surfaces, causing immediate localized inflammation [2].
Respiratory Irritation H335Crystalline dust generation can deposit reactive micro-particles in the mucosal lining of the respiratory tract [4].

Required Personal Protective Equipment (PPE)

To create a self-validating safety system, your PPE must account for both the solid compound and the organic solvents (e.g., Dichloromethane, THF, or DMF) required to dissolve it during reactions.

  • Hand Protection (Critical): Wear Nitrile gloves (minimum thickness: 0.11 mm; breakthrough time >480 minutes).

    • Scientific Insight: Do not use latex. While latex can block the dry powder, this compound is almost exclusively handled alongside organic solvents that rapidly degrade latex, creating a vector for dissolved-state dermal exposure. Inspect gloves for micro-tears before use.

  • Eye Protection: Tight-fitting, splash-proof chemical safety goggles conforming to ANSI Z87.1 (US) or EN166 (EU) [3]. Standard safety glasses with side shields are insufficient because they do not protect against fine crystalline dust settling from above.

  • Respiratory Protection: Handling must be confined to a certified fume hood. If weighing must occur outside a hood (e.g., bulk transfer), a NIOSH-approved N95 or European Standard EN 143 P2 particulate respirator is mandatory to prevent inhalation of aerosolized thione dust [3].

  • Body Protection: A flame-resistant, 100% cotton or Nomex lab coat. Synthetic fabrics (like polyester) should be avoided as they can melt into the skin if a secondary solvent fire occurs.

Operational Plan & Step-by-Step Handling Protocol

The following methodology ensures that the compound remains isolated from the operator and the ambient environment throughout the experimental lifecycle.

Phase 1: Preparation and Weighing
  • Verify Containment: Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Static Mitigation: 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is a crystalline solid that can accumulate static charge. Use an anti-static gun (Zerostat) on your weigh boats or use conductive aluminum weigh boats to prevent the powder from "jumping" and aerosolizing.

  • Enclosed Transfer: Weigh the required mass inside the fume hood. If using an external analytical balance, weigh the material into a tared vial, cap it tightly, and wipe the exterior of the vial with a solvent-dampened Kimwipe before transporting it to the reaction hood.

Phase 2: Reaction Setup (Acyl Transfer)
  • Inert Atmosphere: Purge the reaction vessel with dry Nitrogen or Argon. Moisture in the air will slowly hydrolyze the reagent, releasing free 1,3-thiazolidine-2-thione and 3,5-dimethylbenzoic acid, degrading your yield and increasing sulfurous odors.

  • Solvent Addition: Dissolve the compound in anhydrous solvent. Add your nucleophile (amine or alcohol) dropwise.

  • Monitoring: As the acyl transfer progresses, the bright yellow/orange color of the N-acyl thiazolidinethione typically fades, providing a visual cue of reaction progression [4].

G S1 Storage (Dry, <25°C) S2 Weighing (Anti-Static Boat) S1->S2 Transport in secondary container S3 Reaction Setup (Inert Gas, Fume Hood) S2->S3 Transfer sealed vial S4 Acyl Transfer (Nucleophile Addition) S3->S4 Add anhydrous solvent S5 Quenching (Aqueous Workup) S4->S5 Reaction completion S6 Waste Segregation (Incineration Route) S5->S6 Collect sulfurous effluent

Workflow for handling and reacting 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione.

Spill Management and Emergency Response

A self-validating protocol must account for failure states. If a spill occurs:

  • Evacuate and Isolate: Step back and allow the fume hood to clear any immediate dust. If spilled outside the hood, evacuate the immediate 2-meter radius.

  • Don Emergency PPE: Ensure N95/P2 respirator and fresh nitrile gloves are equipped.

  • Wet Wiping (Do NOT Sweep): Never dry-sweep the powder, as this generates hazardous dust. Lightly dampen an absorbent pad with water or a high-flashpoint solvent (like isopropanol) and gently place it over the powder to suppress dust [3].

  • Collection: Scoop the dampened material using a non-sparking tool into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe to remove residual organics.

Waste Disposal Logistics

The byproduct of this reaction is the cleaved 1,3-thiazolidine-2-thione auxiliary, which is environmentally persistent and toxic to aquatic life.

  • Liquid Waste: Aqueous washes containing the cleaved auxiliary must never be flushed down the sink. Collect all organic and aqueous layers in a dedicated, clearly labeled "Halogenated/Sulfur-Containing Organic Waste" carboy.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a solid hazardous waste bin.

  • Destruction Method: Offer surplus and non-recyclable solutions to a licensed disposal company. The standard and safest destruction method for thiazolidine-2-thione derivatives is burning in a chemical incinerator equipped with an afterburner and a wet scrubber to neutralize the resulting sulfur oxides ( SOx​ ) and nitrogen oxides ( NOx​ )[3].

References

  • Capot Chemical. (2013). MSDS of Thiazolidine-2-thione. Retrieved March 18, 2026, from[Link]

  • Organic Syntheses. (2008). Working with Hazardous Chemicals - Thiazolidine-2-thiones. Retrieved March 18, 2026, from[Link]

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